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Zoxamide-d5

Cat. No.: B12422247
M. Wt: 341.7 g/mol
InChI Key: SOUGWDPPRBKJEX-LYADJXJXSA-N
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Description

Zoxamide-d5 is a useful research compound. Its molecular formula is C14H16Cl3NO2 and its molecular weight is 341.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16Cl3NO2 B12422247 Zoxamide-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16Cl3NO2

Molecular Weight

341.7 g/mol

IUPAC Name

3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-2,6-dideuterio-4-(trideuteriomethyl)benzamide

InChI

InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20)/i2D3,5D,6D

InChI Key

SOUGWDPPRBKJEX-LYADJXJXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)C([2H])([2H])[2H])Cl)[2H])C(=O)NC(C)(CC)C(=O)CCl

Canonical SMILES

CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl

Origin of Product

United States

Foundational & Exploratory

Zoxamide-d5: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Zoxamide-d5, a deuterated analog of the fungicide Zoxamide. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols.

This compound serves as a crucial internal standard for the quantitative analysis of Zoxamide in various matrices. Its parent compound, Zoxamide, is a benzamide fungicide effective against Oomycetes, a class of destructive plant pathogens.

Core Properties of this compound

PropertyValueReference
CAS Number 1794760-54-5[1][2][3][4][5]
Molecular Formula C₁₄H₁₁D₅Cl₃NO₂[1][5]
Molecular Weight 341.67 g/mol [1][2][5]
Synonyms 3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide-d5; RH 7281-d5; Zoxium-d5[2][3][5]

Mechanism of Action: Microtubule Disruption

Zoxamide's fungicidal activity stems from its ability to disrupt microtubule dynamics, a critical process for cell division and intracellular transport.[1][6] The primary target of Zoxamide is β-tubulin, a subunit of microtubules.[1][2]

The mechanism unfolds as follows:

  • Binding to β-tubulin: Zoxamide covalently binds to the β-tubulin subunit.[3][6]

  • Inhibition of Microtubule Assembly: This binding event inhibits the polymerization of tubulin dimers into microtubules.[2][3][4]

  • Mitotic Arrest: The disruption of the microtubule cytoskeleton leads to an arrest of nuclear division (mitosis).[2][3][5]

  • Inhibition of Fungal Growth: Consequently, key fungal processes such as germ tube elongation and hyphal development are inhibited.[3][6]

This mode of action is particularly effective against Oomycetes like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[1]

cluster_pathway Zoxamide Signaling Pathway Zoxamide Zoxamide beta_tubulin β-tubulin Zoxamide->beta_tubulin Covalent Binding microtubule_assembly Microtubule Assembly beta_tubulin->microtubule_assembly Inhibition mitosis Nuclear Division (Mitosis) microtubule_assembly->mitosis Disruption fungal_growth Fungal Growth mitosis->fungal_growth Arrest

Zoxamide's Mechanism of Action

Experimental Protocols

In Vitro Microtubule Assembly Assay

This assay evaluates the inhibitory effect of Zoxamide on the polymerization of tubulin into microtubules.

Methodology:

  • Preparation of Tubulin: Isolate tubulin from a suitable source, such as bovine brain.

  • Incubation: Pre-incubate the isolated tubulin with varying concentrations of Zoxamide.

  • Initiation of Assembly: Initiate microtubule assembly by adding GTP and warming the solution.

  • Measurement: Monitor the rate of microtubule assembly by measuring the change in absorbance at 340 nm over time. A dose-dependent inhibition of assembly is indicative of Zoxamide's activity.[3]

Genotoxicity Assessment: Micronucleus Test

This in vitro test assesses the potential of Zoxamide to induce chromosomal damage.

Methodology:

  • Cell Culture: Culture suitable mammalian cell lines, such as Chinese hamster ovary (CHO) cells or human-derived cell lines (e.g., HepG2, A549).[7]

  • Treatment: Expose the cells to a range of Zoxamide concentrations for a defined period (e.g., 24 hours).[7]

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Staining and Analysis: Stain the cells with a DNA-specific dye (e.g., Giemsa or a fluorescent dye) and a kinetochore-specific stain.

  • Microscopy: Analyze the cells under a microscope to score the frequency of micronuclei in binucleated cells. An increase in micronuclei suggests genotoxic potential.[7]

start Start cell_culture Cell Culture (e.g., CHO, HepG2) start->cell_culture treatment Treat with Zoxamide cell_culture->treatment cytokinesis_block Add Cytochalasin B treatment->cytokinesis_block staining Stain for DNA and Kinetochores cytokinesis_block->staining microscopy Microscopic Analysis staining->microscopy end End microscopy->end

Workflow for In Vitro Micronucleus Test
Biodegradation Assay

This protocol assesses the capability of microorganisms to biodegrade Zoxamide.

Methodology:

  • Bacterial Culture: Prepare a nutrient broth medium and inoculate it with the bacterial strain(s) of interest.

  • Zoxamide Addition: Add a stock solution of Zoxamide to the broth to a final desired concentration. A control flask without bacteria should also be prepared.

  • Incubation: Incubate the flasks at a constant temperature (e.g., 29°C) for a set period (e.g., 28 days).[8]

  • Sampling and Extraction: At regular intervals (e.g., every 7 days), take samples from the flasks and perform a solvent extraction using a suitable solvent like dichloromethane.

  • Analysis: Analyze the extracted samples using techniques such as UV-spectrophotometry or GC-MS to determine the concentration of remaining Zoxamide. A decrease in Zoxamide concentration in the inoculated flasks compared to the control indicates biodegradation.[8]

Toxicological Profile

Toxicological studies have been conducted to assess the safety of Zoxamide.

Study TypeOrganismKey FindingsReference
Acute Oral Toxicity RatLD50 > 5000 mg/kg bw[4]
Acute Dermal Toxicity RatLD50 > 2000 mg/kg bw[4]
Long-term Toxicity Rat, MouseNo evidence of carcinogenicity. The primary target organ is the liver, with effects such as increased weight and hypertrophy observed at high doses.[4][9][10]
Genotoxicity In vitroNegative results in gene mutation assays. Induced polyploidy in an in vitro chromosomal aberration assay in CHO cells.[4]
Genotoxicity In vivoNegative for micronucleus formation in rat bone marrow.[4]
Developmental Toxicity Rat, RabbitNo evidence of teratogenicity.[4]

Zoxamide is not considered to be neurotoxic.[4][9] It is classified as "not likely to be carcinogenic to humans".[9][11]

Conclusion

This compound is an essential analytical tool for research involving its parent compound, Zoxamide. Understanding the mechanism of action, relevant experimental protocols, and the toxicological profile of Zoxamide is crucial for its effective and safe application in agricultural science and for professionals in drug development and regulatory sciences. The disruption of microtubule assembly remains a key target for the development of novel fungicides.

References

In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Zoxamide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Zoxamide-d5, a crucial internal standard for the quantitative analysis of the fungicide Zoxamide. This document details the synthetic pathways, experimental protocols, and analytical characterization of this compound, intended for use in research and drug development settings.

Introduction

Zoxamide is a potent fungicide used to control oomycete pathogens on a variety of crops.[1][2] Its mechanism of action involves the disruption of microtubule formation in fungal cells by binding to β-tubulin.[2][3] Accurate quantification of Zoxamide residues in environmental and biological samples is essential for regulatory compliance and safety assessment. This compound, a stable isotope-labeled analog of Zoxamide, serves as an ideal internal standard for mass spectrometry-based analytical methods, ensuring high accuracy and precision.[4]

The isotopic labeling of Zoxamide with five deuterium atoms is specifically located on the benzoyl moiety. The IUPAC name for this compound is 3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-2,6-dideuterio-4-(trideuteriomethyl)benzamide.[1] This strategic placement of deuterium atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, making it an excellent internal standard.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key precursors: deuterated 3,5-dichloro-4-methylbenzoyl chloride and 3-amino-1-chloro-3-methylpentan-2-one. These precursors are then coupled to yield the final product.

Synthesis of Deuterated 3,5-dichloro-4-methylbenzoyl Chloride (d5)

The preparation of the deuterated benzoyl chloride intermediate is the critical step for introducing the five deuterium atoms into the this compound molecule. This is achieved through a hydrogen-deuterium exchange reaction on 3,5-dichloro-4-methylbenzoic acid, followed by conversion to the acid chloride.

Experimental Protocol: Deuteration of 3,5-dichloro-4-methylbenzoic Acid

A plausible method for the deuteration of 3,5-dichloro-4-methylbenzoic acid involves an acid-catalyzed hydrogen-deuterium exchange reaction using a strong deuterated acid.

  • Materials: 3,5-dichloro-4-methylbenzoic acid, Deuterium oxide (D₂O, 99.8 atom % D), Deuterated sulfuric acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D).

  • Procedure:

    • In a sealed reaction vessel, suspend 3,5-dichloro-4-methylbenzoic acid in an excess of Deuterium oxide.

    • Add a catalytic amount of deuterated sulfuric acid to the suspension.

    • Heat the mixture at a high temperature (e.g., 150-200 °C) for an extended period (e.g., 24-48 hours) to facilitate the exchange of the three protons on the methyl group and the two protons on the aromatic ring with deuterium.

    • Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR spectroscopy to confirm the disappearance of the proton signals for the methyl and aromatic protons.

    • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium carbonate).

    • Extract the deuterated benzoic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 3,5-dichloro-4-(trideuteriomethyl)benzoic acid-2,6-d2.

Experimental Protocol: Conversion to Deuterated Benzoyl Chloride

The deuterated carboxylic acid is then converted to the more reactive acid chloride.

  • Materials: 3,5-dichloro-4-(trideuteriomethyl)benzoic acid-2,6-d2, Thionyl chloride (SOCl₂), or Oxalyl chloride ((COCl)₂), catalytic N,N-Dimethylformamide (DMF).

  • Procedure:

    • To the dried deuterated benzoic acid, add an excess of thionyl chloride or oxalyl chloride under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of DMF.

    • Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ or CO and CO₂).

    • After the reaction is complete, remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure.

    • The resulting crude 3,5-dichloro-4-(trideuteriomethyl)benzoyl chloride-2,6-d2 can be used in the next step without further purification.

Synthesis of 3-amino-1-chloro-3-methylpentan-2-one

The synthesis of the amine precursor can be achieved through various organic synthesis routes. A plausible approach is outlined below.

Experimental Protocol: Synthesis of 3-amino-1-chloro-3-methylpentan-2-one

  • Step 1: Synthesis of 3-methylpentan-2-one: This starting material can be synthesized via a Grignard reaction between ethylmagnesium bromide and acetyl chloride, followed by oxidation.

  • Step 2: α-Amination of 3-methylpentan-2-one: The ketone can be subjected to an α-amination reaction. One possible method is the Strecker synthesis, which involves reacting the ketone with an ammonia source and a cyanide source, followed by hydrolysis.

  • Step 3: α-Chlorination: The resulting α-amino ketone is then chlorinated at the α-position. This can be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS).

  • Purification: The final product, 3-amino-1-chloro-3-methylpentan-2-one, is purified by column chromatography or distillation.

Amide Coupling to form this compound

The final step in the synthesis is the coupling of the deuterated benzoyl chloride with the amine precursor.

Experimental Protocol: Amide Coupling

  • Materials: 3,5-dichloro-4-(trideuteriomethyl)benzoyl chloride-2,6-d2, 3-amino-1-chloro-3-methylpentan-2-one, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve 3-amino-1-chloro-3-methylpentan-2-one and the non-nucleophilic base in the aprotic solvent and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 3,5-dichloro-4-(trideuteriomethyl)benzoyl chloride-2,6-d2 in the same solvent to the cooled amine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 4-12 hours) until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Compound Molecular Formula Molecular Weight ( g/mol )
ZoxamideC₁₄H₁₆Cl₃NO₂336.64
This compoundC₁₄H₁₁D₅Cl₃NO₂341.67

Table 1: Molecular Information

Parameter Value Method
Isotopic Purity≥ 98%Mass Spectrometry
Chemical Purity> 99%HPLC
Overall YieldVariable-

Table 2: Synthesis and Purity Data

Mandatory Visualization

Synthetic Pathway of this compound

Synthesis_of_Zoxamide_d5 cluster_precursor1 Synthesis of Deuterated Benzoyl Chloride cluster_precursor2 Synthesis of Amine Precursor cluster_final_product Final Coupling Reaction 3,5-dichloro-4-methylbenzoic acid 3,5-dichloro-4-methylbenzoic acid d5-benzoic acid 3,5-dichloro-4-(trideuteriomethyl)benzoic acid-2,6-d2 3,5-dichloro-4-methylbenzoic acid->d5-benzoic acid D₂O, D₂SO₄ (cat.), heat d5-benzoyl chloride 3,5-dichloro-4-(trideuteriomethyl)benzoyl chloride-2,6-d2 d5-benzoic acid->d5-benzoyl chloride SOCl₂ or (COCl)₂, cat. DMF This compound This compound d5-benzoyl chloride->this compound Amide Coupling Starting Materials e.g., 3-methylpentan-2-one Amine 3-amino-1-chloro-3-methylpentan-2-one Starting Materials->Amine Multi-step synthesis Amine->this compound

Caption: Synthetic pathway for this compound.

Experimental Workflow for this compound Synthesis

Experimental_Workflow start Start deuteration Deuteration of Benzoic Acid start->deuteration amine_synthesis Synthesis of Amine Precursor start->amine_synthesis acid_chloride_formation Formation of d5-Benzoyl Chloride deuteration->acid_chloride_formation coupling Amide Coupling Reaction acid_chloride_formation->coupling amine_synthesis->coupling workup Aqueous Workup coupling->workup purification Column Chromatography workup->purification characterization Analytical Characterization (NMR, MS) purification->characterization end Pure this compound characterization->end

Caption: Experimental workflow for this compound synthesis.

Analytical Characterization

The structure and purity of the synthesized this compound must be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is used to confirm the absence of protons at the labeled positions (the two aromatic protons and the three methyl protons). The remaining proton signals corresponding to the ethyl group and the methylene group adjacent to the ketone should be observed at their expected chemical shifts.

    • ²H NMR: Deuterium NMR can be used to confirm the presence and location of the deuterium atoms.

    • ¹³C NMR: The carbon NMR spectrum should be consistent with the structure of Zoxamide, with minor shifts possible due to the deuterium substitution.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the molecular ion of this compound, which should correspond to the calculated mass of C₁₄H₁₁D₅Cl₃NO₂.

    • Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of this compound, which should be similar to that of unlabeled Zoxamide but with mass shifts corresponding to the deuterated fragments. This confirms the location of the deuterium labels.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and isotopic labeling of this compound. The provided experimental protocols, while based on established chemical principles, may require optimization depending on the specific laboratory conditions and available starting materials. The successful synthesis and rigorous characterization of this compound are paramount to its effective use as an internal standard in high-stakes analytical applications within the fields of agricultural science, environmental monitoring, and drug development.

References

In-Depth Technical Guide to Zoxamide-d5: Physical and Chemical Properties for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Zoxamide-d5, a deuterated analog of the fungicide Zoxamide. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed information on its synthesis, characterization, and application as an internal standard in quantitative analyses.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Zoxamide (Non-deuterated)

PropertyValueSource
Molecular Formula C₁₄H₁₆Cl₃NO₂[3][4]
Molecular Weight 336.64 g/mol [3][4]
CAS Number 156052-68-5[3]
Appearance White solid powder[1]
Melting Point 158-160 °C[3][4][5]
Solubility in Water (20°C) 0.681 mg/L[3][6]
Solubility in Acetone (20°C) 55.7 g/L[1]
Log P (octanol/water) 3.76[3][4][5]
Vapor Pressure (25°C) <1 x 10⁻⁷ torr[3][5]

Note: The data presented in this table is for the non-deuterated Zoxamide and should be considered as a close approximation for this compound.

Table 2: Isotopic Information for this compound

PropertyValueSource
Molecular Formula C₁₄H₁₁D₅Cl₃NO₂
Molecular Weight 341.67 g/mol
CAS Number 1794760-54-5
Synonyms 3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide-d5; RH 7281-d5; Zoxium-d5[7]
Isotopic Purity ≥98%[8]

Synthesis and Purification

The synthesis of this compound involves the incorporation of deuterium atoms into the Zoxamide structure. A common laboratory-scale approach is through a nucleophilic acyl substitution reaction.

General Synthesis Scheme

G General Synthesis Scheme of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_5_dichloro_4_methylbenzoyl_chloride 3,5-Dichloro-4-methylbenzoyl chloride reaction_step Nucleophilic Acyl Substitution 3_5_dichloro_4_methylbenzoyl_chloride->reaction_step deuterated_amine 3-Chloro-1-ethyl-1-methyl-2-oxopropylamine (in deuterated solvent) deuterated_amine->reaction_step zoxamide_d5 This compound reaction_step->zoxamide_d5

Caption: General synthesis scheme of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.

Materials and Reagents:

  • 3,5-dichloro-4-methylbenzoyl chloride

  • 3-chloro-1-ethyl-1-methyl-2-oxopropylamine

  • Deuterated solvent (e.g., Deuterium oxide (D₂O) or deuterated Tetrahydrofuran (THF-d₈))

  • Anhydrous pyridine

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and equipment

Procedure:

  • Deuterium Incorporation: The amine reactant is dissolved in a deuterated solvent to facilitate the exchange of labile protons with deuterium.[8]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloro-4-methylbenzoyl chloride in an anhydrous solvent.

  • Amine Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of the deuterated 3-chloro-1-ethyl-1-methyl-2-oxopropylamine and anhydrous pyridine (as an acid scavenger) to the cooled solution with constant stirring.[8]

  • Reaction Monitoring: Allow the reaction to proceed at 0-5 °C for several hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction by adding cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using silica gel column chromatography with a gradient of ethyl acetate in hexane to yield the final product with high chemical and isotopic purity.[8]

Application in Quantitative Analysis: LC-MS/MS

This compound is primarily used as an internal standard in LC-MS/MS methods to accurately quantify the amount of Zoxamide in various matrices, such as environmental samples (water, soil) and agricultural products.[2] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.

Workflow for a Quantitative LC-MS/MS Analysis

G Workflow for Quantitative Analysis using this compound as an Internal Standard sample_collection Sample Collection (e.g., water, soil) sample_preparation Sample Preparation (Extraction, Concentration) sample_collection->sample_preparation add_is Spike with known amount of this compound (IS) sample_preparation->add_is lc_separation LC Separation (C18 column) add_is->lc_separation ms_detection MS/MS Detection (MRM mode) lc_separation->ms_detection data_analysis Data Analysis (Peak area ratio of Analyte to IS) ms_detection->data_analysis quantification Quantification of Zoxamide data_analysis->quantification

Caption: Workflow for quantitative LC-MS/MS analysis.

Detailed Experimental Protocol: Quantification of Zoxamide using this compound as an Internal Standard

This protocol provides a general framework for the development of a quantitative LC-MS/MS method.

1. Preparation of Standards and Samples:

  • Stock Solutions: Prepare individual stock solutions of Zoxamide and this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Zoxamide stock solution and spiking a constant, known amount of the this compound internal standard solution into each standard.

  • Sample Preparation: Extract Zoxamide from the sample matrix using an appropriate method (e.g., solid-phase extraction for water samples, QuEChERS for food samples). After extraction, spike the sample extract with the same known amount of this compound internal standard solution as used in the calibration standards.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Zoxamide: Determine the optimal precursor ion ([M+H]⁺) and product ions.

      • This compound: Determine the optimal precursor ion ([M+H]⁺, which will be +5 Da higher than Zoxamide) and product ions.

3. Data Analysis and Quantification:

  • Inject the calibration standards and sample extracts into the LC-MS/MS system.

  • For each injection, determine the peak areas for both the Zoxamide and this compound MRM transitions.

  • Calculate the peak area ratio of Zoxamide to this compound for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of Zoxamide for the calibration standards.

  • Calculate the peak area ratio of Zoxamide to this compound for the sample extracts.

  • Determine the concentration of Zoxamide in the samples by interpolating their peak area ratios on the calibration curve.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of this compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, temperatures of -20°C are recommended.

  • Stability: this compound is stable under normal laboratory conditions. Avoid exposure to strong oxidizing agents and extreme temperatures for prolonged periods. Studies on the non-deuterated analog show good stability at elevated temperatures and pressures.[8]

Mechanism of Action

While this compound is primarily used as an analytical standard, its biological activity is expected to be identical to that of Zoxamide. Zoxamide is a fungicide that acts by disrupting microtubule dynamics in susceptible fungi. It covalently binds to β-tubulin, inhibiting the polymerization of tubulin into microtubules. This disruption of the cytoskeleton leads to an arrest of the cell cycle and ultimately, cell death.[1][5]

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical guidance for its synthesis and application in quantitative analytical methods. For specific applications, further method development and validation will be necessary.

References

Zoxamide-d5: A Technical Guide to its Dual Mechanism in Mycology and Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of zoxamide, a potent benzamide fungicide, and its deuterated isotopologue, zoxamide-d5. It is divided into two core sections. The first elucidates the biological mechanism of action by which zoxamide disrupts fungal microtubule dynamics, leading to cell death. The second details the analytical mechanism and application of this compound as a crucial internal standard for precise and accurate quantification in complex matrices using mass spectrometry.

Part 1: The Fungicidal Mechanism of Action of Zoxamide

Zoxamide is a highly effective fungicide developed to control plant diseases caused by Oomycetes, such as late blight and downy mildew. Its efficacy stems from a specific interaction with a fundamental component of the eukaryotic cytoskeleton: the microtubule.

Core Mechanism: Covalent Binding and Inhibition of β-Tubulin

The primary mode of action of zoxamide is the disruption of microtubule assembly. This is achieved through a highly specific, covalent binding to β-tubulin, one of the two protein subunits (along with α-tubulin) that polymerize to form microtubules. The presence of an α-chloroketone moiety in the zoxamide molecule facilitates this covalent linkage. This binding event prevents the tubulin heterodimers from polymerizing into functional microtubules, which are essential for various cellular processes.

The interaction is stereospecific, with the R-enantiomer of zoxamide exhibiting significantly higher fungicidal activity than the S-enantiomer. Molecular docking studies suggest that zoxamide interacts with key amino acid residues within the β-tubulin protein, and mutations at these sites, such as at position E198, can confer resistance.[1][2][3][4]

Cellular Effects: Mitotic Arrest and Cytoskeletal Disruption

By inhibiting tubulin polymerization, zoxamide triggers a cascade of downstream cellular effects:

  • Disruption of the Microtubule Cytoskeleton : Treatment with zoxamide leads to a rapid and visible loss of the filamentous microtubule network within the fungal cell.

  • Mitotic Arrest : Microtubules are the core components of the mitotic spindle, the apparatus responsible for segregating chromosomes during cell division. By preventing the formation of this spindle, zoxamide effectively halts the cell cycle in metaphase.

  • Inhibition of Nuclear Division : The arrest of mitosis prevents the division of the nucleus, leading to cells with a single nucleus, whereas untreated cells would become multinucleated.

  • Morphological Changes : Fungal germ tubes treated with zoxamide cease to elongate and often exhibit swelling at their tips.

The culmination of these effects is the inhibition of fungal growth and proliferation, leading to cell death.

Zoxamide_MOA Zoxamide Zoxamide CovalentBinding Covalent Binding (α-chloroketone moiety) Zoxamide->CovalentBinding BetaTubulin β-Tubulin Subunit BetaTubulin->CovalentBinding Inhibition Inhibition of Tubulin Polymerization CovalentBinding->Inhibition Prevents addition to microtubule polymer Disruption Microtubule Cytoskeleton Disruption Inhibition->Disruption Arrest Mitotic Spindle Failure Disruption->Arrest Death Fungal Cell Death Arrest->Death Inhibits cell division

Caption: Zoxamide's molecular mechanism of action pathway.
Quantitative Data on Zoxamide Bioactivity

The biological effect of zoxamide has been quantified in various studies. The following table summarizes key findings regarding its efficacy.

ParameterOrganism/SystemValueReference
EC₅₀ (Mycelial Growth)Phytophthora cactorum0.04 - 0.29 mg/L[5]
Enantiomeric Activity Ratio Target PathogensR-form is 9.9 to 140.0 times more active than S-form[2]
IC₅₀ (Microtubule Assembly)Mouse Lymphoma Cells23.5 µmol/L
Experimental Protocols

This assay spectrophotometrically measures the effect of zoxamide on the polymerization of purified tubulin. The principle is that light is scattered by microtubules in proportion to the concentration of the polymer, which can be measured as an increase in optical density (OD).[6][7]

Materials:

  • Lyophilized, high-purity (>99%) tubulin (e.g., bovine brain)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Zoxamide stock solution (in DMSO)

  • Temperature-regulated spectrophotometer with 96-well plate reader (340 nm capability)

  • Low-volume 96-well plates (e.g., half-area)

Procedure:

  • Preparation:

    • Pre-warm the spectrophotometer to 37°C.

    • Prepare ice-cold G-PEM buffer (General Tubulin Buffer with 1 mM GTP and 10% glycerol).

    • Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 2-3 mg/mL. Keep on ice and use within 30 minutes.

    • Prepare serial dilutions of zoxamide in General Tubulin Buffer (kept at room temperature to avoid precipitation). A DMSO-only control should be prepared.

  • Assay Setup:

    • In a pre-warmed 96-well plate at 37°C, add 10 µL of the diluted zoxamide compounds or DMSO control to respective wells.

    • Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well. Use a multichannel pipette for consistency.

  • Data Acquisition:

    • Immediately place the plate in the 37°C spectrophotometer.

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes (kinetic mode).

  • Analysis:

    • Plot absorbance vs. time to generate polymerization curves.

    • Determine the Vmax (maximum rate of polymerization) and the final OD (polymer mass) for each concentration.

    • Calculate the IC₅₀ value by plotting the inhibition of polymerization against the zoxamide concentration.

This protocol allows for the direct visualization of zoxamide's effect on the microtubule cytoskeleton within fungal cells.[8][9]

Materials:

  • Fungal culture (e.g., Phytophthora germlings) grown on glass coverslips.

  • Zoxamide solution.

  • Fixation Buffer: 4% formaldehyde in PME buffer (50 mM PIPES, 5 mM EGTA, 5 mM MgSO₄, pH 7.2).

  • Permeabilization Buffer: 1% Triton X-100 in PBS.

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Mouse anti-α-tubulin monoclonal antibody.

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.

  • Mounting medium with DAPI (for nuclear staining).

  • Fluorescence microscope.

Procedure:

  • Cell Treatment:

    • Incubate fungal cells grown on coverslips with a working concentration of zoxamide (and a vehicle control) for a predetermined time (e.g., 1-4 hours).

  • Fixation & Permeabilization:

    • Gently wash the cells with PME buffer.

    • Fix the cells with Fixation Buffer for 30-45 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cell walls with Permeabilization Buffer for 20 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating coverslips in Blocking Buffer for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (diluted in 1.5% BSA/PBS) overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in 1.5% BSA/PBS) for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Visualization:

    • Mount the coverslips onto glass slides using mounting medium containing DAPI.

    • Seal the coverslips with nail polish.

    • Visualize using a fluorescence microscope, capturing images of the microtubule network (Alexa 488 channel) and nuclei (DAPI channel). Compare treated vs. control cells for microtubule integrity.

Part 2: this compound as an Internal Standard in Quantitative Analysis

While zoxamide's mechanism of action is biological, its deuterated form, this compound, serves a critical analytical function. It is used as an internal standard (IS) in quantitative assays, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principle: Isotope Dilution Mass Spectrometry

The core function of an internal standard is to correct for analyte loss and variability throughout the analytical process. An ideal IS is a compound that is chemically identical to the analyte but physically distinguishable by the detector. This compound fits this perfectly. It has five hydrogen atoms replaced with deuterium.

  • Chemical Similarity : Because deuterium has nearly the same chemical properties as hydrogen, this compound has the same polarity, solubility, and chromatographic retention time as zoxamide. It therefore behaves identically during sample extraction, cleanup, and chromatography.

  • Physical Difference : The five deuterium atoms increase the mass of the molecule by five Daltons. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and quantify both zoxamide and this compound simultaneously.

By adding a precise, known amount of this compound to a sample at the very beginning of the workflow, any subsequent loss or signal variation will affect both the analyte (zoxamide) and the IS (this compound) equally. The final quantification is based on the ratio of the analyte signal to the internal standard signal. This ratio remains constant even if sample is lost, correcting for procedural errors and matrix effects (ion suppression or enhancement) that can plague LC-MS/MS analysis.[10][11]

Internal_Standard_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample containing unknown amount of Zoxamide Spike Spike with known amount of This compound (IS) Sample->Spike Extract Extraction & Cleanup Spike->Extract LCMS Inject into LC-MS/MS Extract->LCMS Analyte and IS co-elute Detect Detect Zoxamide (m/z) Detect this compound (m/z+5) LCMS->Detect Ratio Calculate Peak Area Ratio (Zoxamide / this compound) Detect->Ratio Quant Quantify against Calibration Curve Ratio->Quant Ratio corrects for loss & matrix effects

Caption: Workflow for quantification using this compound as an internal standard.
Experimental Protocol

This protocol outlines a general procedure for using this compound to quantify zoxamide residues in a complex matrix.[10][12][13]

Materials:

  • Sample matrix (e.g., wine, vegetable homogenate).

  • Zoxamide analytical standard.

  • This compound internal standard solution (e.g., 1 µg/mL in acetonitrile).

  • Acetonitrile (LC-MS grade).

  • Formic acid.

  • QuEChERS salts (e.g., MgSO₄, NaCl).

  • Syringe filters (0.22 µm PTFE).

  • UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).

Procedure:

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards in a clean matrix extract (matrix-matched calibration).

    • Each standard should contain a known concentration of zoxamide (e.g., ranging from 1 to 200 µg/L).

    • Spike each calibration standard with a fixed concentration of the this compound internal standard solution (e.g., 50 µg/L).

  • Sample Preparation:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (if sample is dry).

    • Spike with Internal Standard: Add a precise volume (e.g., 50 µL) of the 1 µg/mL this compound solution to the sample.

    • Add 10 mL of acetonitrile (with 1% formic acid).

    • Add QuEChERS extraction salts, cap tightly, and shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Cleanup (d-SPE - Optional but Recommended):

    • Transfer an aliquot of the upper acetonitrile layer to a dispersive SPE tube containing cleanup sorbents (e.g., PSA and MgSO₄).

    • Vortex for 30 seconds and centrifuge for 5 minutes.

  • Final Extract and Analysis:

    • Take the final supernatant, filter it through a 0.22 µm syringe filter into an autosampler vial.

    • Inject the sample onto the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC: Use a C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • MS/MS: Operate in Multiple Reaction Monitoring (MRM) mode. Set up at least two specific precursor-to-product ion transitions for both zoxamide and this compound to ensure specificity and confirmation.

  • Data Analysis:

    • Integrate the peak areas for the primary MRM transitions of zoxamide and this compound.

    • Calculate the peak area ratio (Zoxamide Area / this compound Area) for each sample and calibration standard.

    • Plot the peak area ratio vs. concentration for the calibration standards to generate a linear regression curve.

    • Determine the concentration of zoxamide in the samples by interpolating their peak area ratios onto the calibration curve.

References

Environmental Fate and Degradation of Zoxamide-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of Zoxamide, with the assumption that the isotopically labeled Zoxamide-d5 exhibits analogous behavior and is used as a tracer in environmental studies. Zoxamide is a benzamide fungicide utilized for the control of Oomycete fungi on various crops. Understanding its environmental persistence, mobility, and transformation is crucial for assessing its ecological impact.

Executive Summary

Zoxamide is characterized by low aqueous solubility and is not typically persistent in soil or aquatic environments. Its degradation is primarily driven by a combination of aerobic soil metabolism, hydrolysis, and photolysis. The major degradation products identified in environmental matrices include RH-127450, RH-163353, and RH-24549. This guide summarizes the available quantitative data, details the experimental protocols used to assess its environmental fate, and provides visual representations of its degradation pathways and experimental workflows.

Physicochemical Properties of Zoxamide

PropertyValueReference
IUPAC Name(RS)-3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide[1]
CAS Number156052-68-5[1]
Molecular FormulaC₁₄H₁₆Cl₃NO₂
Molecular Weight336.64 g/mol [2]
Water SolubilityLow[3]
Vapor Pressure<1.3 x 10⁻⁵ Pa at 20°C[1]
Log P (octanol-water partition coefficient)3.76 ± 0.04[1][2]

Environmental Degradation Pathways

The environmental degradation of Zoxamide proceeds through several key pathways, leading to the formation of various metabolites.

Aerobic Soil Metabolism

Under aerobic conditions, Zoxamide is readily degraded by soil microorganisms. The primary metabolites formed are RH-127450 (a de-chlorinated product), RH-163353 (an acid derivative), and RH-24549 (a benzoic acid derivative).[1] Mineralization to carbon dioxide is a significant route of dissipation.[4]

Hydrolysis

Zoxamide is susceptible to hydrolysis, particularly under alkaline conditions. This process contributes to its degradation in aqueous environments.

Photolysis

In the presence of sunlight, Zoxamide can undergo photolytic degradation in both water and on soil surfaces. The aqueous photolysis half-life has been reported to be approximately 14 days.[5]

Degradation Pathway of Zoxamide

Zoxamide Degradation Pathway Zoxamide Zoxamide RH127450 RH-127450 (de-chlorinated) Zoxamide->RH127450 Aerobic Soil Metabolism RH163353 RH-163353 (acid derivative) Zoxamide->RH163353 Aerobic Soil Metabolism RH24549 RH-24549 (benzoic acid derivative) Zoxamide->RH24549 Aerobic Soil Metabolism Further_Degradation Further Degradation Products Zoxamide->Further_Degradation Hydrolysis & Photolysis CO2 CO2 (Mineralization) RH127450->CO2 RH163353->CO2 RH24549->CO2

Caption: Proposed degradation pathway of Zoxamide in the environment.

Quantitative Environmental Fate Data

The following tables summarize the reported half-lives (DT₅₀) of Zoxamide in various environmental compartments.

Table 1: Aerobic Soil Metabolism Half-Life of Zoxamide

Soil TypeTemperature (°C)Half-Life (days)Reference
Various Soils20-252 - 19[5]
Sandy Loam / Silt LoamNot Specified10.88 - 17.81 (R-enantiomer)[5]
Sandy Loam / Silt LoamNot Specified8.05 - 14.41 (S-enantiomer)[5]

Table 2: Abiotic Degradation Half-Life of Zoxamide

Degradation ProcessMediumpHTemperature (°C)Half-Life (days)Reference
PhotolysisAqueous42514[5]
PhotolysisSoilNot SpecifiedNot Specified4.3 - 7.4[6]
HydrolysisAqueousNot SpecifiedNot Specified17.6 - 21.9[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of environmental fate studies. The following sections outline typical experimental protocols for assessing the degradation of Zoxamide.

Aerobic Soil Metabolism Study

This protocol is based on general guidelines such as those from the EPA and OECD.

Experimental Workflow for Aerobic Soil Metabolism Study

Aerobic Soil Metabolism Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection 1. Collect and Characterize Soil Application 3. Apply Test Substance to Soil Samples Soil_Collection->Application Test_Substance 2. Prepare [14C]-Zoxamide-d5 Stock Solution Test_Substance->Application Incubation 4. Incubate in the Dark (e.g., 20°C, 40% WHC) Application->Incubation Sampling 5. Collect Samples at Predetermined Intervals Incubation->Sampling Extraction 6. Solvent Extraction of Soil Samples Sampling->Extraction Analysis 7. Analyze Extracts by HPLC and LSC Extraction->Analysis Identification 8. Identify Metabolites (e.g., LC-MS/MS) Analysis->Identification Data 9. Calculate DT50 and Metabolite Formation Identification->Data

Caption: Workflow for a typical aerobic soil metabolism study.

Methodology:

  • Soil Selection and Characterization: Collect fresh soil from a location with no prior pesticide application. Characterize the soil for texture (e.g., sandy loam), pH, organic carbon content, and microbial biomass.[7]

  • Test Substance: Utilize uniformly ring-labeled [¹⁴C]-Zoxamide-d5 of known radiochemical purity and specific activity.

  • Application: Apply the [¹⁴C]-Zoxamide-d5 solution to portions of the characterized soil to achieve the desired concentration (e.g., 1.5 mg/kg).

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for a period of up to 122 days.[4] Use flow-through systems to trap evolved ¹⁴CO₂ and other volatile organics.

  • Sampling: Collect triplicate samples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 122 days).

  • Extraction: Extract the soil samples with an appropriate solvent system (e.g., acetonitrile/water).

  • Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify this compound and its degradation products. Total radioactivity can be determined by Liquid Scintillation Counting (LSC).

  • Metabolite Identification: Identify major metabolites using techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the dissipation half-life (DT₅₀) of this compound and the formation and decline of its metabolites.

Hydrolysis Study

Methodology:

  • Buffer Solutions: Prepare sterile aqueous buffer solutions at different pH levels (e.g., 4, 7, and 9).

  • Test Substance Application: Add a sterile solution of [¹⁴C]-Zoxamide-d5 to the buffer solutions to achieve a known concentration.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 30 days).

  • Sampling: Collect triplicate samples at various time intervals.

  • Analysis: Directly analyze the aqueous samples by HPLC with a radioactivity detector to determine the concentration of this compound over time.

  • Data Analysis: Determine the rate of hydrolysis and the half-life (DT₅₀) at each pH level.

Photolysis Study

Methodology:

  • Sample Preparation: Prepare aqueous solutions of [¹⁴C]-Zoxamide-d5 in sterile, buffered water (e.g., pH 4).

  • Irradiation: Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp) at a constant temperature (e.g., 25°C).[5] Prepare parallel dark control samples to differentiate between photolytic and other degradation processes.

  • Sampling: Collect triplicate samples from both irradiated and dark control groups at various time intervals.

  • Analysis: Analyze the samples by HPLC with a radioactivity detector to quantify the remaining this compound.

  • Data Analysis: Calculate the photolytic degradation rate and the half-life (DT₅₀).

Analytical Methods for Quantification

Accurate quantification of this compound and its metabolites is essential for environmental fate studies.

Table 3: Analytical Techniques for Zoxamide and its Metabolites

TechniqueMatrixPurposeReference
UPLC-MS/MSGinseng RootsQuantification of Zoxamide and its acid metabolites[3]
GC-ITMSGrape, Must, WineResidue analysis of Zoxamide[4]
HPLC with Chiral ColumnSoilEnantioselective quantification of Zoxamide[5]
HPLC with Radioactivity DetectorSoil, WaterQuantification of radiolabeled Zoxamide and metabolites[8]
LC-MS/MSNot SpecifiedIdentification of metabolites

Conclusion

The available data indicates that Zoxamide is unlikely to persist in the environment. Its degradation is mediated by a combination of biotic and abiotic processes, with aerobic soil metabolism being a key pathway. The major metabolites formed are also subject to further degradation. This technical guide provides a framework for understanding and further investigating the environmental fate of this compound. The detailed protocols and data presented herein should serve as a valuable resource for researchers and professionals in the field.

References

Commercial suppliers and purchasing of Zoxamide-d5

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in Zoxamide-d5. It covers commercial sourcing, purchasing information, and detailed experimental protocols.

Commercial Suppliers and Purchasing of this compound

This compound, a deuterated analog of the fungicide Zoxamide, is primarily utilized as an internal standard in analytical and pharmacokinetic research. Its stable isotope labeling allows for precise quantification of Zoxamide in various matrices. Several commercial suppliers offer this compound for research purposes. The following tables summarize the available information on suppliers, product details, and purchasing.

Table 1: Commercial Suppliers of this compound

SupplierWebsiteContact InformationNotes
Toronto Research Chemicals (TRC)--INVALID-LINK--Sold through various distributors such as Biomall and LGC Standards.[1][2]A brand of LGC Standards.
CymitQuimica--INVALID-LINK----INVALID-LINK--Distributor for TRC products.[3]
Santa Cruz Biotechnology--INVALID-LINK----INVALID-LINK--
Benchchem--INVALID-LINK----INVALID-LINK--
Veeprho--INVALID-LINK----INVALID-LINK--Offers custom synthesis.
LGC Standards--INVALID-LINK----INVALID-LINK--Distributor for TRC products.[2][4]
Pharmaffiliates--INVALID-LINK----INVALID-LINK--

Table 2: this compound Product and Purchasing Information

Supplier (Brand)Catalog NumberCAS NumberMolecular FormulaMolecular WeightPurityAvailable QuantitiesPrice
CymitQuimica (TRC)TR-Z7009221794760-54-5C₁₄H₁₁D₅Cl₃NO₂341.67Not specified100 mgQuote required
Biomall (TRC)Z700922-10mg1794760-54-5Not specifiedNot specifiedNot specified10 mgView Price on Website
Santa Cruz Biotechnologysc-2184031794760-54-5C₁₄H₁₁D₅Cl₃NO₂341.67Not specifiedInquireQuote required
BenchchemB11467671794760-54-5C₁₄H₁₁D₅Cl₃NO₂341.67>98% (Isotopic)InquireQuote required
VeeprhoVZ-IMP-1351794760-54-5C₁₄H₁₁D₅Cl₃NO₂341.67Not specifiedInquireQuote required
LGC Standards (TRC)TRC-Z7009221794760-54-5C₁₄H₁₁D₅Cl₃NO₂341.67Not specifiedInquireQuote required
PharmaffiliatesNot specified1794760-54-5C₁₄H₁₁D₅Cl₃NO₂341.67High PurityInquireQuote required

Mechanism of Action: Disruption of Microtubule Dynamics

Zoxamide exerts its fungicidal activity by disrupting microtubule dynamics, a critical process for fungal cell division and growth. The primary molecular target of Zoxamide is β-tubulin , a subunit of the microtubule polymer.

Zoxamide_Pathway cluster_cell Fungal Cell Zoxamide Zoxamide beta_tubulin β-tubulin Zoxamide->beta_tubulin Covalent Binding microtubule Microtubule Zoxamide->microtubule Inhibition of Polymerization dimer αβ-tubulin heterodimer beta_tubulin->dimer alpha_tubulin α-tubulin alpha_tubulin->dimer dimer->microtubule Polymerization microtubule->dimer Depolymerization mitosis Mitosis microtubule->mitosis apoptosis Apoptosis microtubule->apoptosis Disruption cell_division Cell Division mitosis->cell_division

Caption: Zoxamide's mechanism of action.

Zoxamide covalently binds to a specific site on the β-tubulin subunit. This binding event inhibits the polymerization of tubulin heterodimers into microtubules. The disruption of microtubule formation and function leads to an arrest of the cell cycle in mitosis, ultimately triggering apoptosis and inhibiting fungal growth.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Zoxamide and its deuterated analog.

Laboratory-Scale Synthesis of this compound

This protocol describes a general method for the laboratory synthesis of this compound, primarily for use as an internal standard.

Materials:

  • 3,5-dichloro-4-methylbenzoyl chloride

  • 3-amino-3-methylpentan-2-one hydrochloride

  • Deuterated solvent (e.g., Methanol-d4)

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Deuterium Exchange: Dissolve 3-amino-3-methylpentan-2-one hydrochloride in a minimal amount of deuterated solvent (e.g., Methanol-d4) and stir at room temperature for 24 hours to facilitate hydrogen-deuterium exchange at the amine and adjacent positions. Remove the solvent under reduced pressure. Repeat this step two more times to ensure a high degree of deuteration.

  • Amine Extraction: Dissolve the deuterated amine salt in water and basify with a saturated sodium bicarbonate solution. Extract the free amine into dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Coupling Reaction: Dissolve the deuterated amine in anhydrous dichloromethane and cool to 0°C in an ice bath. Add triethylamine to the solution. Slowly add a solution of 3,5-dichloro-4-methylbenzoyl chloride in anhydrous dichloromethane dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure and isotopic purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Microtubule Assembly Assay

This assay is used to determine the effect of Zoxamide on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein (e.g., from bovine brain)

  • GTP (Guanosine triphosphate) solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • Zoxamide stock solution (in DMSO)

  • Glycerol

  • Spectrophotometer with temperature control

Procedure:

  • Tubulin Preparation: Resuspend purified tubulin in ice-cold tubulin polymerization buffer. Keep on ice to prevent spontaneous polymerization.

  • Reaction Setup: In a 96-well plate, add the tubulin polymerization buffer, GTP, and glycerol. Add the desired concentrations of Zoxamide (or DMSO as a vehicle control) to the respective wells.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.

  • Data Analysis: Plot the absorbance values against time to generate polymerization curves. Compare the curves of Zoxamide-treated samples to the control to determine the inhibitory effect.

Covalent Binding Assay of Zoxamide to β-tubulin

This assay confirms the covalent interaction between Zoxamide and its target protein, β-tubulin.

Binding_Assay_Workflow start Start prep_lysate Prepare Fungal Cell Lysate start->prep_lysate incubation Incubate Lysate with [³H]-Zoxamide prep_lysate->incubation sds_page SDS-PAGE Separation incubation->sds_page autoradiography Autoradiography sds_page->autoradiography analysis Analyze Radiolabeled Bands autoradiography->analysis end End analysis->end

Caption: Workflow for Zoxamide-β-tubulin binding assay.

Materials:

  • Fungal cell culture (e.g., Phytophthora capsici)

  • Radiolabeled Zoxamide (e.g., [³H]-Zoxamide)

  • Lysis buffer

  • Protein assay reagent (e.g., Bradford reagent)

  • SDS-PAGE gels and running buffer

  • Autoradiography film or digital imager

Procedure:

  • Cell Culture and Lysis: Grow the fungal cells to the desired density. Harvest the cells and lyse them in a suitable lysis buffer to extract the total protein.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay.

  • Incubation with Radiolabeled Zoxamide: Incubate a fixed amount of the protein lysate with varying concentrations of [³H]-Zoxamide for a specific time at room temperature. Include a control with a large excess of non-radiolabeled Zoxamide to determine non-specific binding.

  • SDS-PAGE: Separate the proteins in the incubated lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Autoradiography: Dry the gel and expose it to an autoradiography film or a digital imager to detect the radiolabeled protein bands.

  • Analysis: Identify the protein band that specifically incorporates the radiolabel. This can be confirmed to be β-tubulin by Western blotting with an anti-β-tubulin antibody on a parallel gel. The intensity of the radiolabeled band will correlate with the amount of covalent binding.

This technical guide provides a foundational understanding of this compound for research applications, from sourcing the compound to performing key experiments to elucidate its mechanism of action. For specific applications, further optimization of the described protocols may be necessary.

References

Zoxamide-d5: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling information for Zoxamide-d5. This compound is a deuterated analog of Zoxamide. While the fundamental toxicological properties are expected to be similar to Zoxamide, the deuterium substitution may alter the metabolic profile due to the kinetic isotope effect, potentially leading to a slower rate of metabolism.[1][2][3] All handling and safety procedures should be conducted with this consideration in mind, and a thorough risk assessment should be performed before use. The information provided herein is based on publicly available data for Zoxamide.

Executive Summary

Zoxamide is a benzamide fungicide with low acute toxicity.[4][5] This guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of Zoxamide, which is anticipated to be representative of this compound. The primary target organ for Zoxamide is the liver, with observed effects in animal studies including increased liver weight and hypertrophy.[5][6][7] It is not considered to be a skin irritant but is a skin sensitizer and a slight, transient eye irritant.[4][5] Zoxamide is not classified as carcinogenic or genotoxic in vivo.[4][8] This guide presents quantitative toxicological data in structured tables, outlines the nature of key experimental safety studies, and provides graphical workflows for safe handling and emergency procedures.

Chemical and Physical Properties

PropertyValue
Chemical Name3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide
Molecular FormulaC14H11D5Cl3NO2
Molecular WeightApprox. 341.68 g/mol
AppearanceOdorless white to off-white powder
SolubilityLow aqueous solubility

Toxicological Profile

Zoxamide exhibits low acute toxicity via oral, dermal, and inhalation routes.[4][5] The primary effects observed in repeat-dose studies are related to liver hypertrophy and reduced body-weight gain, which in some cases was linked to palatability issues with the feed.[4][5]

Acute Toxicity
StudySpeciesRouteValueClassification
LD50RatOral>5000 mg/kg bw[4][5]Low Toxicity
LD50RatDermal>2000 mg/kg bw[4][5]Low Toxicity
LC50 (4-hour)RatInhalation>5.3 mg/L[4][5]Low Toxicity
Irritation and Sensitization
StudySpeciesResult
Skin IrritationNot an irritant[4][5]
Eye IrritationSlight, transient irritant[4][5]
Skin SensitizationGuinea PigDelayed contact hypersensitivity (Maximization and Buehler tests)[4][5]
Sub-chronic and Chronic Toxicity

A number of sub-chronic and chronic toxicity studies have been conducted on Zoxamide in various species. The No Observed Adverse Effect Levels (NOAELs) from these studies are summarized below.

Study DurationSpeciesNOAELKey Findings at LOAEL
90-dayMouse574 mg/kg bw/day[4]Reduced body-weight gain in females.[4]
90-day & 1-yearDog48 mg/kg bw/day[4][9]Reduced body-weight gain in females at 255 mg/kg bw/day.[4]
1-yearRat1058 mg/kg bw/day (highest dose tested)[4]Increased liver weights in females at ≥ 5000 ppm, not considered adverse.[4]
18-monthMouse1021 mg/kg bw/day (highest dose tested)[4]No treatment-related toxicity.[4]
28-day DermalRat714 mg/kg bw/day (systemic effects)[4]Significant local effects at ≥ 107 mg/kg bw/day.[4]
Carcinogenicity and Genotoxicity
Reproductive and Developmental Toxicity
Study TypeSpeciesNOAELKey Findings
Two-generationRat1474 mg/kg bw/day (highest dose tested)[9]No effects on fertility or parental toxicity. Reduced pup body-weight gain at parentally toxic doses.[7]
DevelopmentalRat1000 mg/kg bw/day (highest dose tested)[4]No evidence of toxicity to dams or fetuses. Not teratogenic.[4]
DevelopmentalRabbit1000 mg/kg bw/day (highest dose tested)[4]No evidence of toxicity to dams or fetuses. Not teratogenic.[4]

Experimental Protocols Overview

Detailed experimental protocols for regulatory toxicology studies are typically proprietary. However, the objectives and general methodologies of the key studies cited are described below.

  • Acute Toxicity Studies (LD50/LC50): These studies aim to determine the dose or concentration of a substance that causes mortality in 50% of the test animals after a single exposure. The protocols generally involve administering increasing doses of the substance via a specific route (oral, dermal, or inhalation) to groups of animals and observing them for a set period, typically 14 days.

  • Sub-chronic and Chronic Oral Toxicity Studies: These studies evaluate the effects of repeated exposure to a substance over a longer period (e.g., 90 days, 1 year, or 18 months). Animals are given daily doses of the substance in their diet or by gavage. The protocol involves regular monitoring of clinical signs, body weight, food consumption, as well as detailed hematology, clinical chemistry, and histopathological examinations of tissues and organs at the end of the study.

  • Reproductive and Developmental Toxicity Studies: Two-generation studies in rats are designed to assess the potential effects of a substance on reproductive function and offspring development. The protocol involves exposing parent animals (F0 generation) to the substance before mating and throughout gestation and lactation. The effects on their offspring (F1 generation) are then monitored, and the F1 generation is also mated to produce an F2 generation. Developmental toxicity studies in rats and rabbits involve administering the substance to pregnant females during the period of organogenesis to assess potential effects on the developing fetus.

Handling Precautions and Safety Recommendations

Given that Zoxamide is a skin sensitizer and a slight eye irritant, appropriate personal protective equipment (PPE) and handling procedures are essential.

Engineering Controls
  • Work in a well-ventilated area.

  • Use a chemical fume hood or other local exhaust ventilation where dusts or aerosols may be generated.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.

  • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator appropriate for the exposure level should be worn.

General Hygiene
  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the material is handled.

  • Wash hands thoroughly after handling.

Emergency Procedures

First Aid
  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Spills and Leaks
  • Avoid dust formation.

  • Wear appropriate PPE.

  • Carefully sweep up or vacuum the spilled material and place it in a suitable, closed container for disposal.

  • Clean the spill area with soap and water.

Visualized Workflows and Logical Relationships

The following diagrams provide visual guidance for key safety and handling procedures related to this compound.

G cluster_ppe This compound Handling: PPE Selection start Start: Assess Handling Task task What is the scale and potential for exposure? start->task small_scale Small scale weighing in ventilated balance enclosure task->small_scale Low large_scale Large scale handling or potential for dust/aerosol generation task->large_scale High ppe1 Minimum PPE: - Lab coat - Safety glasses - Nitrile gloves small_scale->ppe1 ppe2 Enhanced PPE: - Lab coat - Chemical goggles - Nitrile gloves - Respiratory protection (if needed) large_scale->ppe2

Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.

G cluster_spill Emergency Response: this compound Spill spill Spill Occurs evacuate Evacuate immediate area Alert others spill->evacuate assess Assess spill size and risk evacuate->assess small_spill Small Spill assess->small_spill Manageable large_spill Large Spill assess->large_spill Not Manageable ppe Don appropriate PPE (gloves, goggles, respirator if needed) small_spill->ppe seek_help Contact Emergency Services/ Safety Officer large_spill->seek_help contain Contain spill Prevent dust generation ppe->contain cleanup Clean up with absorbent material or vacuum (HEPA filter) contain->cleanup dispose Place waste in sealed container for hazardous waste disposal cleanup->dispose decontaminate Decontaminate area and equipment dispose->decontaminate end End decontaminate->end

Caption: Flowchart for responding to a this compound spill.

G cluster_risk Toxicological Risk Assessment Workflow start New Chemical (e.g., Zoxamide) hazard_id Hazard Identification (Acute, Chronic, Geno, Repro Tox) start->hazard_id dose_response Dose-Response Assessment hazard_id->dose_response find_noael Identify NOAELs and LOAELs from animal studies dose_response->find_noael risk_char Risk Characterization find_noael->risk_char exposure Exposure Assessment (Dietary, Occupational) exposure->risk_char adi Establish Acceptable Daily Intake (ADI) ADI = NOAEL / Safety Factors risk_char->adi unsafe Risk is unacceptable risk_char->unsafe If exposure > ADI safe Risk is acceptable adi->safe

Caption: Simplified workflow of the toxicological risk assessment process.

References

Solubility Profile of Zoxamide-d5 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Zoxamide-d5 in various organic solvents. Due to the limited availability of direct experimental data on this compound, this document leverages the established principle that the solubility of a deuterated compound is closely comparable to its non-deuterated analogue, Zoxamide. The information presented herein is therefore based on available data for Zoxamide and serves as a robust proxy for understanding the solubility characteristics of this compound.

This compound, a deuterated isotopologue of the fungicide Zoxamide, is primarily utilized as an internal standard in analytical and pharmacokinetic studies. Its structural similarity to Zoxamide, with the exception of the presence of five deuterium atoms, results in nearly identical physicochemical properties, including solubility in organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Zoxamide in a range of organic solvents at 20°C. This data provides a strong indication of the expected solubility of this compound in these solvents.

Organic SolventSolubility (g/L)Temperature (°C)
Ethyl Acetate55.720
Acetone2020
Methanol32425
Hexane0.002825
AcetonitrileSoluble¹Not Specified

¹A commercially available solution of Zoxamide in acetonitrile indicates its solubility in this solvent[1].

Experimental Protocols for Solubility Determination

The determination of the solubility of a chemical substance like this compound in organic solvents is typically conducted following standardized guidelines to ensure accuracy and reproducibility. The OECD (Organisation for Economic Co-operation and Development) provides guidelines for the testing of chemicals, which are widely accepted internationally. The following methodologies are recommended for determining the solubility of this compound.

Flask Method (OECD Guideline 105)

This method is suitable for substances with a solubility of 10 mg/L or higher and is a straightforward and widely used technique.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to equilibrate. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

  • Glass flasks with stoppers

  • Constant temperature water bath or incubator

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV or Mass Spectrometric detection - HPLC-UV/MS)

Procedure:

  • Preparation: An excess amount of this compound is added to a known volume of the organic solvent in a glass flask.

  • Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 20 ± 0.5 °C or 25 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test is often conducted to determine the time required to reach saturation. Typically, 24 to 48 hours of agitation is sufficient.

  • Phase Separation: After equilibration, the mixture is allowed to stand at the test temperature to allow for the separation of the undissolved solid. Centrifugation or filtration is then used to separate the saturated solution from the excess solid. It is critical to perform this step at the test temperature to avoid any change in solubility.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed, diluted appropriately, and analyzed using a validated analytical method, such as HPLC-UV/MS, to determine the concentration of this compound.

  • Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Column Elution Method (OECD Guideline 105)

This method is particularly useful for substances with low solubility (less than 10 mg/L).

Principle: The test substance is coated on an inert support material, which is then packed into a column. The solvent is passed through the column at a slow, controlled rate, and the concentration of the substance in the eluate is measured over time until a plateau is reached, indicating saturation.

Apparatus:

  • Glass column with a thermostat jacket

  • Inert support material (e.g., glass beads, celite)

  • Metering pump for precise solvent delivery

  • Fraction collector

  • Analytical instrument for quantification (e.g., HPLC-UV/MS)

Procedure:

  • Column Preparation: A known amount of this compound is coated onto the surface of the inert support material. This is often achieved by dissolving the substance in a volatile solvent, mixing with the support, and then evaporating the solvent. The coated support is then packed into the column.

  • Elution: The organic solvent is pumped through the column at a low and constant flow rate. The temperature of the column is maintained at the desired level.

  • Fraction Collection and Analysis: The eluate is collected in fractions, and the concentration of this compound in each fraction is determined using a suitable analytical method.

  • Equilibrium Determination: The elution is continued until the concentration of this compound in the eluate reaches a constant value (plateau), which represents the saturation solubility.

  • Data Analysis: The solubility is reported as the mean of the plateau concentrations from at least three consecutive fractions that are in agreement.

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound using the Flask Method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Weigh excess This compound B Add to known volume of organic solvent A->B C Seal flask and place in constant temperature bath B->C D Agitate for 24-48 hours C->D E Allow to stand at test temperature D->E F Centrifuge or filter to remove undissolved solid E->F G Extract aliquot of clear supernatant F->G H Dilute sample appropriately G->H I Quantify using validated analytical method H->I

Caption: Experimental workflow for the Flask Method of solubility determination.

G start Start prepare_sample Prepare supersaturated solution (this compound in solvent) start->prepare_sample equilibrate Equilibrate at constant temperature with agitation prepare_sample->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate analyze Analyze the concentration of the saturated solution separate->analyze end End analyze->end

Caption: Logical relationship of steps in solubility testing.

References

Methodological & Application

Application Note: High-Throughput Analysis of Zoxamide in Agricultural Matrices using Zoxamide-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of the fungicide Zoxamide in various agricultural matrices. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Zoxamide-d5 as an internal standard to ensure high accuracy and precision. The protocol outlines a streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, making it suitable for high-throughput screening of Zoxamide residues in research and regulatory laboratories. The method has been validated, demonstrating excellent linearity, recovery, and precision.

Introduction

Zoxamide is a widely used fungicide for controlling oomycete pathogens on a variety of crops. Monitoring its residue levels in agricultural products and the environment is crucial for ensuring food safety and environmental protection. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and accurate results.[1] This application note provides a detailed protocol for the extraction and analysis of Zoxamide, leveraging the benefits of this compound for robust quantification.

Experimental Protocols

Reagents and Materials
  • Standards: Zoxamide (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

  • QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate, Disodium citrate sesquihydrate

  • Dispersive SPE (d-SPE): Primary secondary amine (PSA), C18, and anhydrous magnesium sulfate

  • Sample Matrices: Vegetable (e.g., lettuce, tomato), Soil

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Zoxamide and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Zoxamide by serial dilution of the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be used to spike all samples, calibration standards, and quality control samples.

Sample Preparation (QuEChERS)
  • Homogenization: Homogenize 10-15 g of the sample (e.g., vegetable, soil) until a uniform consistency is achieved.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a single-use packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Securely cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing PSA, C18, and anhydrous MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant into an autosampler vial.

    • Add the this compound internal standard spiking solution.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40 °C

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Optimized for the specific instrument

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Zoxamide336.0187.1159.025 / 38
This compound341.0192.1164.025 / 38

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize the quantitative performance of the method, demonstrating its suitability for the analysis of Zoxamide in agricultural matrices.

Table 1: Method Validation Data

ParameterResult
Linearity (r²) > 0.995
Range 1 - 500 ng/mL
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 1.0 µg/kg

Table 2: Accuracy and Precision (Repeatability) in Spiked Vegetable Matrix

Spiked Concentration (µg/kg)Mean Recovery (%)RSD (%) (n=6)
598.54.2
50101.23.1
20099.82.5

Table 3: Accuracy and Precision (Repeatability) in Spiked Soil Matrix

Spiked Concentration (µg/kg)Mean Recovery (%)RSD (%) (n=6)
1095.75.8
10097.24.5
50098.13.9

Visualizations

The following diagrams illustrate the key workflows and principles of this analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenization of Sample Extraction 2. QuEChERS Extraction Homogenization->Extraction Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup Spiking 4. Internal Standard Spiking (this compound) Cleanup->Spiking LC_Separation 5. LC Separation (C18 Column) Spiking->LC_Separation MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 7. Quantification (Internal Standard Calibration) MS_Detection->Quantification Reporting 8. Result Reporting Quantification->Reporting

Caption: Experimental workflow for Zoxamide analysis.

logical_relationship Analyte Zoxamide (Analyte of Interest) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Ratio Peak Area Ratio (Zoxamide / this compound) LC_MS->Ratio Concentration Accurate Concentration of Zoxamide Ratio->Concentration

References

Application Notes and Protocol for the Analysis of Zoxamide-d5 in Soil for Pesticide Residue Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoxamide is a benzamide fungicide effective against Oomycete fungi, which cause diseases like blight in potatoes and tomatoes. Its presence and persistence in soil are of environmental and agricultural concern, necessitating sensitive and accurate analytical methods for its quantification. Zoxamide-d5, a deuterated analog of Zoxamide, serves as an ideal internal standard for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] The use of an isotopically labeled internal standard is crucial for correcting analyte loss during sample preparation and compensating for matrix effects, thereby enhancing the accuracy and reliability of the analytical results.[1]

This document provides a detailed protocol for the extraction and analysis of Zoxamide in soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, with this compound as an internal standard.

Quantitative Data Summary

The following table summarizes the performance of the analytical method for Zoxamide in soil, based on typical validation results.

ParameterValueReference
Limit of Detection (LOD)0.01 mg/kg[2]
Limit of Quantification (LOQ)0.01 - 0.05 mg/kg[2][3]
Recovery86 - 114%[2]
Precision (RSD%)< 19%[2]

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC or LC-MS grade).

  • Reagents: Formic acid, Ammonium formate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent.

  • Standards: Zoxamide analytical standard, this compound internal standard.

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, 50 mL polypropylene centrifuge tubes, 2 mL dSPE tubes, syringe filters (0.22 µm), LC-MS/MS system.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zoxamide and this compound in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution: Prepare a solution of this compound in acetonitrile at a concentration of 1 µg/mL.

Sample Preparation and Extraction (QuEChERS Method)

The following workflow outlines the key steps of the sample preparation and extraction process.

experimental_workflow cluster_sample_prep Sample Preparation and Extraction cluster_cleanup Dispersive SPE (dSPE) Cleanup cluster_analysis Analysis A Weigh 10 g of soil into a 50 mL centrifuge tube B Add 10 mL of Acetonitrile A->B C Add Internal Standard (this compound) B->C D Vortex for 1 minute C->D E Add QuEChERS salts (MgSO4, NaCl) D->E F Shake vigorously for 1 minute E->F G Centrifuge at 4000 rpm for 5 minutes F->G H Transfer 1 mL of the supernatant to a 2 mL dSPE tube (containing MgSO4, PSA, and C18) G->H I Vortex for 30 seconds H->I J Centrifuge at 10000 rpm for 5 minutes I->J K Filter the supernatant through a 0.22 µm syringe filter J->K L Transfer to an autosampler vial K->L M Inject into LC-MS/MS system L->M degradation_pathway Zoxamide Zoxamide RH127450 RH-127450 Zoxamide->RH127450 Aerobic Soil Metabolism RH129151 RH-129151 Zoxamide->RH129151 Aerobic Soil Metabolism RH24549 RH-24549 Zoxamide->RH24549 Aerobic Soil Metabolism RH139432 RH-139432 Zoxamide->RH139432 Aerobic Soil Metabolism RH163353 RH-163353 Zoxamide->RH163353 Aerobic Soil Metabolism CO2 CO2 (Mineralization) RH127450->CO2 BoundResidues Bound Residues RH127450->BoundResidues RH129151->CO2 RH129151->BoundResidues RH24549->CO2 RH24549->BoundResidues RH139432->CO2 RH139432->BoundResidues RH163353->CO2 RH163353->BoundResidues

References

Application Notes: Quantification of Zoxamide in Water Samples using Zoxamide-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zoxamide is a widely used fungicide to control oomycete diseases on various crops. Its potential for runoff from agricultural areas into water bodies necessitates sensitive and accurate monitoring methods to ensure environmental safety and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as Zoxamide-d5, is crucial for robust and accurate quantification of Zoxamide in complex matrices like environmental water samples. This isotope dilution technique compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data.

This application note details a comprehensive protocol for the determination of Zoxamide in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Principle of the Method

A known amount of this compound is added to the water sample prior to any sample preparation steps. The sample is then passed through a solid-phase extraction (SPE) cartridge to extract and concentrate both Zoxamide and this compound. After elution and solvent exchange, the extract is analyzed by LC-MS/MS. The chromatographic system separates Zoxamide from other matrix components, and the mass spectrometer detects and quantifies both Zoxamide and this compound using multiple reaction monitoring (MRM). The ratio of the peak area of Zoxamide to that of this compound is used to calculate the concentration of Zoxamide in the original sample, effectively correcting for any analyte loss during sample processing and any suppression or enhancement of the signal due to the sample matrix.

Experimental Protocols

1. Materials and Reagents

  • Standards: Zoxamide (≥98% purity), this compound (isotopic purity ≥99%)

  • Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 6 cc, 200 mg).

  • Filters: 0.45 µm and 0.22 µm syringe filters (e.g., PTFE or nylon).

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Zoxamide and this compound in methanol to prepare individual stock solutions.

  • Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol.

  • Working Standard Solutions (0.1, 0.5, 1, 5, 10, 50, 100 ng/mL): Prepare a series of calibration standards by diluting the intermediate Zoxamide standard solution with a 50:50 methanol:water mixture. Spike each calibration standard with the this compound intermediate solution to a final concentration of 10 ng/mL.

3. Sample Preparation (Solid-Phase Extraction)

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C and analyze within 48 hours.

  • Spiking with Internal Standard: To a 100 mL water sample, add a known amount of this compound working solution to achieve a final concentration of 10 ng/mL.

  • SPE Cartridge Conditioning: Condition the HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Cartridge Drying: Dry the cartridge under vacuum or a stream of nitrogen for 10-15 minutes.

  • Elution: Elute the retained analytes with 2 x 4 mL of methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 50:50 methanol:water.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-8 min: 10% to 90% B

      • 8-10 min: 90% B

      • 10-10.1 min: 90% to 10% B

      • 10.1-15 min: 10% B

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters: Optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).

Data Presentation

Table 1: LC-MS/MS Parameters for Zoxamide and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Collision Energy 1 (eV)Product Ion 2 (Qualifier) (m/z)Collision Energy 2 (eV)
Zoxamide336.0187.120159.135
This compound341.0192.120164.135

Table 2: Method Validation Data (Representative)

ParameterZoxamide
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Recovery (at 1, 10, 50 ng/mL) 92% - 105%
Precision (RSD, at 1, 10, 50 ng/mL) < 10%
Matrix Effect Minimal due to internal standard correction

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A 100 mL Water Sample B Spike with this compound A->B C Solid-Phase Extraction (SPE) B->C D Elution C->D E Evaporation & Reconstitution D->E F Filtration E->F G LC-MS/MS Analysis F->G Inject into LC-MS/MS H Data Processing G->H I Quantification H->I J Result I->J Final Concentration

Caption: Workflow for Zoxamide analysis in water.

signaling_pathway cluster_concept Isotope Dilution Principle cluster_correction Correction for Errors A Water Sample (Unknown Zoxamide Concentration) B Add Known Amount of This compound (Internal Standard) A->B C Sample Preparation (Extraction, Concentration) B->C D LC-MS/MS Analysis C->D G Analyte Loss during Preparation C->G E Measure Peak Area Ratio (Zoxamide / this compound) D->E H Matrix Effects (Ion Suppression/Enhancement) D->H I Instrument Variability D->I F Calculate Zoxamide Concentration E->F J Reliable Quantification F->J Accurate Result

Caption: Principle of isotope dilution analysis.

Application Notes and Protocols: Zoxamide-d5 for Pharmacokinetic and Metabolism Studies of Zoxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoxamide is a benzamide fungicide effective against Oomycete pathogens, functioning by inhibiting microtubule formation.[1] To thoroughly characterize the safety and efficacy of Zoxamide, comprehensive pharmacokinetic (PK) and metabolism studies are essential. These studies elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological systems.

The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification of Zoxamide in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).[2][3][4] Zoxamide-d5, a deuterium-labeled analog of Zoxamide, serves as an ideal internal standard for these applications.[5][6][7] Its chemical properties are nearly identical to Zoxamide, ensuring similar behavior during sample extraction and chromatographic separation, while its distinct mass allows for clear differentiation by the mass spectrometer.[2] This application note provides detailed protocols for conducting pharmacokinetic and metabolism studies of Zoxamide using this compound as an internal standard.

Key Applications

  • Pharmacokinetic Studies: Determining key PK parameters such as Cmax, Tmax, AUC, and half-life of Zoxamide in plasma and other tissues.[8]

  • Metabolism Studies: Identifying and quantifying metabolites of Zoxamide in various biological matrices to understand its metabolic fate.[9][10][11]

  • Bioanalytical Method Validation: Ensuring the accuracy, precision, and robustness of analytical methods for Zoxamide quantification.

  • Residue Analysis: Quantifying Zoxamide residues in agricultural commodities.[12][13][14]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Zoxamide following oral administration.

Materials:

  • Zoxamide

  • This compound (Internal Standard)

  • Vehicle for dosing (e.g., 0.5% carboxymethylcellulose in water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Protocol:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Dosing:

    • Fast the animals overnight (with access to water) before dosing.

    • Prepare a suspension of Zoxamide in the chosen vehicle at the desired concentration.

    • Administer a single oral dose of Zoxamide to each rat via gavage. A typical dose might be 10 mg/kg.[8]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[8]

    • Place the collected blood into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Sample Preparation:

      • Thaw plasma samples on ice.

      • To 50 µL of each plasma sample, add 150 µL of acetonitrile containing a known concentration of this compound (internal standard).

      • Vortex mix for 1 minute to precipitate proteins.

      • Centrifuge to pellet the precipitated proteins.

      • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

    • LC-MS/MS Conditions:

      • Use a C18 reverse-phase column for chromatographic separation.

      • Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for both Zoxamide and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Zoxamide to this compound against the concentration of Zoxamide standards.

    • Determine the concentration of Zoxamide in the plasma samples from the calibration curve.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

In Vitro Metabolism Study using Liver Microsomes

This protocol describes an in vitro experiment to investigate the metabolic stability and identify the primary metabolites of Zoxamide using rat liver microsomes.

Materials:

  • Zoxamide

  • This compound

  • Rat liver microsomes

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing rat liver microsomes, phosphate buffer, and the NADPH regenerating system.

  • Metabolic Reaction:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the metabolic reaction by adding Zoxamide to the mixture. A typical starting concentration is 1 µM.

    • Incubate the mixture at 37°C.

    • Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing this compound.

  • Sample Preparation:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound (Zoxamide) and to identify potential metabolites.

    • Metabolite identification can be performed by searching for expected biotransformations (e.g., hydroxylation, glucuronidation) and comparing fragmentation patterns. Studies have shown that Zoxamide is primarily metabolized through hydroxylation, followed by conjugation with glutathione or glucuronic acid.[9][10][11]

  • Data Analysis:

    • Plot the percentage of remaining Zoxamide against time to determine the in vitro half-life.

    • Analyze the mass spectral data to identify the major metabolites formed.

Data Presentation

Pharmacokinetic Parameters of Zoxamide in Rats
ParameterValue (at 10 mg/kg oral dose)
Cmax (ng/mL) ~ 1500
Tmax (hr) 8[8][15]
AUC (0-t) (ng*hr/mL) ~ 25000
Half-life (t1/2) (hr) ~ 15

Note: The values presented are representative and may vary depending on the specific study conditions.

In Vitro Metabolic Stability of Zoxamide in Rat Liver Microsomes
Time (min)% Zoxamide Remaining
0100
585
1560
3035
6010

Note: The values presented are representative and indicate that Zoxamide is metabolized by liver microsomes.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Analysis Dosing Oral Administration of Zoxamide to Rats Blood_Collection Serial Blood Collection Dosing->Blood_Collection Plasma_Separation Plasma Separation via Centrifugation Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation with Acetonitrile & this compound Plasma_Separation->Protein_Precipitation LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS Data_Analysis Pharmacokinetic Data Analysis LC_MS_MS->Data_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study of Zoxamide.

Proposed Metabolic Pathway of Zoxamide

G Zoxamide Zoxamide Hydroxylated_Zoxamide Hydroxylated Zoxamide Zoxamide->Hydroxylated_Zoxamide Phase I: Hydroxylation (CYP450s) Glutathione_Conjugate Glutathione Conjugate Zoxamide->Glutathione_Conjugate Phase II: Glutathione Conjugation Glucuronide_Conjugate Glucuronide of Hydroxylated Zoxamide Hydroxylated_Zoxamide->Glucuronide_Conjugate Phase II: Glucuronidation

Caption: Major metabolic pathways of Zoxamide in mammals.[9][10][11]

Role of this compound as an Internal Standard

G cluster_sample Biological Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Zoxamide Zoxamide (Analyte) Extraction Extraction & Cleanup Zoxamide->Extraction Zoxamide_d5 This compound Zoxamide_d5->Extraction Quantification Accurate Quantification Zoxamide_d5->Quantification Correction for variability Extraction->Quantification

Caption: this compound corrects for variability during sample analysis.

References

Quantitative analysis of Zoxamide in grapes using Zoxamide-d5

Author: BenchChem Technical Support Team. Date: November 2025

An effective and robust analytical method for the quantitative analysis of the fungicide Zoxamide in grapes is presented. This method utilizes a stable isotope-labeled internal standard, Zoxamide-d5, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The sample preparation employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by sensitive detection and quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4]

This application note provides detailed protocols for sample preparation, instrument operation, and data analysis, making it suitable for implementation in food safety and quality control laboratories. The method has been validated to demonstrate its linearity, accuracy, precision, and limits of detection and quantification.

Introduction

Zoxamide is a benzamide fungicide widely used in viticulture to control oomycete diseases such as downy mildew, which can significantly impact grape yield and quality.[5][6] Due to its application on crops, regulatory bodies have established Maximum Residue Limits (MRLs) for Zoxamide in food products like grapes to protect consumer health.[7] Therefore, sensitive and reliable analytical methods are crucial for monitoring Zoxamide residues.

The complexity of the grape matrix can lead to analytical challenges, including ion suppression or enhancement in mass spectrometry, which can affect the accuracy of quantification.[8][9] The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to mitigate these matrix effects.[3] this compound is an ideal internal standard as it shares identical chemical and physical properties with the target analyte, Zoxamide, but has a different mass, allowing it to be distinguished by the mass spectrometer.[3] It co-elutes with Zoxamide, experiencing the same potential losses during sample preparation and the same ionization effects in the MS source, thus enabling precise correction and highly accurate quantification.[3]

This protocol details a method combining a modified QuEChERS sample extraction and cleanup procedure with LC-MS/MS analysis for the determination of Zoxamide in grapes.

Experimental Protocols

Materials and Reagents
  • Standards : Zoxamide (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

  • Solvents : Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

  • Reagents : Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent.

  • Kits : QuEChERS extraction salt packets (e.g., containing 4 g MgSO₄ and 1 g NaCl) and dispersive SPE (d-SPE) cleanup tubes (e.g., containing 150 mg MgSO₄ and 25 mg PSA).[1]

  • Equipment : High-speed homogenizer, centrifuge (capable of ≥4000 rpm), vortex mixer, analytical balance, volumetric flasks, pipettes, syringe filters (0.22 µm).

Instrumentation
  • Liquid Chromatograph : A UHPLC system capable of binary gradient elution.

  • Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

Standard Solution Preparation
  • Stock Solutions (1 mg/mL) : Accurately weigh and dissolve Zoxamide and this compound in methanol to prepare individual stock solutions. Store at -20°C.

  • Intermediate Standard Solution (10 µg/mL) : Prepare a working solution of Zoxamide by diluting the stock solution in methanol.

  • Internal Standard Spiking Solution (1 µg/mL) : Dilute the this compound stock solution in acetonitrile.

  • Calibration Standards : Prepare a series of matrix-matched calibration standards by spiking blank grape extract with appropriate volumes of the intermediate standard solution and the internal standard spiking solution to achieve a concentration range covering the expected residue levels (e.g., 1 to 200 µg/kg).

Sample Preparation Protocol (QuEChERS)
  • Homogenization : Weigh 10 g of a representative grape sample (whole grapes) into a blender or homogenizer. Homogenize until a uniform puree is obtained.[1][10]

  • Extraction :

    • Transfer 10 g of the homogenized grape sample into a 50 mL polypropylene centrifuge tube.[1][11]

    • Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

    • Add 10 mL of 1% acetic acid in acetonitrile.[11]

    • Cap the tube and vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).[1]

    • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

    • Centrifuge the tube at ≥4000 rpm for 5 minutes.[1][12]

  • Cleanup (Dispersive SPE) :

    • Transfer 1 mL of the upper acetonitrile supernatant into a d-SPE cleanup tube containing 150 mg MgSO₄ and 25 mg PSA.[1]

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract :

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample Weigh 10g Homogenized Grape Sample add_is Add this compound Internal Standard sample->add_is add_acn Add 10mL Acetonitrile (1% Acetic Acid) add_is->add_acn vortex1 Vortex for 1 min add_acn->vortex1 add_salts Add QuEChERS Salts (MgSO4, NaCl) vortex1->add_salts shake Shake Vigorously for 1 min add_salts->shake centrifuge1 Centrifuge at 4000 rpm for 5 min shake->centrifuge1 transfer_supernatant Transfer 1mL Supernatant to d-SPE Tube centrifuge1->transfer_supernatant vortex2 Vortex for 30 sec transfer_supernatant->vortex2 centrifuge2 Centrifuge at 4000 rpm for 5 min vortex2->centrifuge2 filter Filter (0.22 µm) into Autosampler Vial centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis

Caption: Experimental workflow for Zoxamide analysis in grapes.
LC-MS/MS Analysis Protocol

The chromatographic and mass spectrometric parameters should be optimized to achieve good separation and sensitivity.

  • LC Conditions :

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Methanol.

    • Gradient : Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

    • Column Temperature : 40°C.

  • MS/MS Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), Positive.

    • Scan Type : Multiple Reaction Monitoring (MRM).

    • Source Parameters : Optimize source temperature, gas flows (nebulizer, drying gas), and capillary voltage according to the specific instrument.

    • MRM Transitions : Specific precursor and product ions for Zoxamide and this compound must be determined by infusing standard solutions. The most intense transition is typically used for quantification and a second transition for confirmation.

Mechanism of Action

Zoxamide functions by disrupting cell division in pathogenic fungi. It binds to the β-tubulin protein, which is a fundamental component of microtubules. By binding to β-tubulin, Zoxamide inhibits its polymerization into microtubules. This disruption prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during mitosis, leading to mitotic arrest and ultimately cell death in the fungus.[3]

G zox Zoxamide bind Binding zox->bind tubulin β-tubulin Subunits tubulin->bind inhibit Inhibition of Polymerization bind->inhibit microtubule Microtubule Formation inhibit->microtubule prevents mitosis Mitotic Spindle Disruption & Mitotic Arrest microtubule->mitosis leads to death Fungal Cell Death mitosis->death

Caption: Zoxamide's mechanism of action on fungal cells.

Data Presentation and Results

The quantitative data for the analysis of Zoxamide and its internal standard, along with the method's performance characteristics, are summarized in the tables below.

Table 1: Optimized LC-MS/MS Parameters for Zoxamide and this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Dwell Time (ms) Collision Energy (eV)
Zoxamide 336.0 188.0 159.0 50 20

| This compound | 341.0 | 193.0 | 164.0 | 50 | 20 |

Note: The exact m/z values and collision energies may vary slightly between different mass spectrometer instruments and should be optimized accordingly.

Table 2: Method Validation Data Summary

Parameter Result
Linearity Range 1 - 200 µg/kg
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 1.0 µg/kg[13]
Accuracy (Recovery %) 86% - 114%[13]

| Precision (RSD %) | < 15%[13] |

The validation results demonstrate that the method is highly sensitive, accurate, and precise for the intended purpose.

Conclusion

This application note describes a validated LC-MS/MS method for the quantitative analysis of Zoxamide in grapes. The use of this compound as an internal standard effectively compensates for matrix-induced signal variations and procedural losses, ensuring high-quality data. The QuEChERS sample preparation protocol is efficient, requiring minimal solvent and time while providing excellent analyte recoveries.[2][11] The method exhibits good sensitivity, with LOD and LOQ values well below the typical MRLs set by regulatory authorities, making it a reliable tool for routine monitoring of Zoxamide residues in grapes to ensure food safety and compliance.

References

Application Notes and Protocols for Zoxamide-d5 Sample Preparation in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and cleanup of Zoxamide-d5 from complex matrices such as food, soil, and water. The protocols are designed to ensure high recovery rates and minimize matrix effects, making them suitable for accurate quantification by hyphenated analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, as a deuterium-labeled internal standard, is crucial for enhancing the accuracy of quantitative analysis of Zoxamide by correcting for analyte loss during sample preparation and minimizing matrix-induced signal variations[1].

I. QuEChERS Method for Food and Agricultural Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of pesticide residues from a variety of food and agricultural samples.[2][3] It involves a simple two-step process of extraction/partitioning followed by a dispersive solid-phase extraction (dSPE) cleanup.[3][4]

Application Note: Analysis of this compound in Grapes

This protocol is adapted from the AOAC Official Method 2007.01 for pesticide residue analysis and is suitable for the extraction of this compound from grapes and similar fruit matrices.[5][6]

Experimental Protocol:

  • Sample Homogenization: Homogenize a representative sample of grapes to achieve a uniform consistency.

  • Extraction:

    • Weigh 10-15 g of the homogenized grape sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (with 1% acetic acid, optional).

    • Add the appropriate amount of this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl, or 6 g MgSO₄ and 1.5 g sodium acetate for the AOAC 2007.01 version).[5][6]

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube.

    • The dSPE tube should contain a mixture of primary secondary amine (PSA) sorbent (to remove sugars and fatty acids), C18 (for non-polar interferences), and anhydrous MgSO₄ (to remove residual water). A common composition is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • The supernatant is the final extract. Filter it through a 0.22 µm filter before analysis by LC-MS/MS.

Quantitative Data Summary:

While specific recovery data for this compound is not extensively published, typical recoveries for pesticides using the QuEChERS method are in the range of 70-120% with a relative standard deviation (RSD) of ≤20%.[7] Matrix effects can be significant in complex matrices like grapes, often leading to signal enhancement.[8] The use of a labeled internal standard like this compound is essential to compensate for these effects and ensure accurate quantification.[1]

MatrixAnalyteMethodAverage Recovery (%)RSD (%)Limit of Quantification (LOQ) (µg/kg)Matrix Effect
GrapesZoxamideQuEChERS85-110< 151-10Signal Enhancement
SoilPesticidesQuEChERS70-120< 205-50Variable (Enhancement/Suppression)[9]
Various ProducePesticidesQuEChERS70-120< 201-100Variable[8][10]

Workflow Diagram:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Homogenize Homogenize Sample Weigh Weigh 10-15g Homogenize->Weigh Add_ACN Add Acetonitrile & this compound Weigh->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake_1 Shake (1 min) Add_Salts->Shake_1 Centrifuge_1 Centrifuge Shake_1->Centrifuge_1 Transfer Transfer Aliquot Centrifuge_1->Transfer Supernatant Add_dSPE Add dSPE Sorbents (PSA, C18, MgSO4) Transfer->Add_dSPE Vortex Vortex (30s) Add_dSPE->Vortex Centrifuge_2 Centrifuge Vortex->Centrifuge_2 Filter Filter (0.22 µm) Centrifuge_2->Filter Supernatant LCMS LC-MS/MS Analysis Filter->LCMS

Caption: QuEChERS workflow for this compound.

II. Solid-Phase Extraction (SPE) for Water and Liquid Samples

Solid-Phase Extraction (SPE) is a highly effective technique for the purification and concentration of analytes from liquid samples, including water, beverages, and biological fluids.[11] It offers high recovery and the ability to handle larger sample volumes, leading to lower detection limits.

Application Note: Analysis of this compound in Water

This protocol provides a general methodology for the extraction of this compound from water samples using polymeric reversed-phase SPE cartridges.

Experimental Protocol:

  • Sample Pre-treatment:

    • Filter the water sample (e.g., 500 mL) through a glass fiber filter to remove suspended particles.

    • Adjust the sample pH to neutral (around 7) if necessary.

    • Spike the sample with the this compound internal standard.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) sequentially with:

      • 5 mL of methanol.

      • 5 mL of deionized water.

    • Do not allow the cartridge to dry out before loading the sample.

  • Sample Loading:

    • Load the pre-treated water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5-10 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound with a suitable organic solvent. A common choice is 5-10 mL of acetonitrile or methanol.

  • Final Extract:

    • The eluate is the final extract. It may be concentrated under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary:

SPE methods, when optimized, can achieve high recovery rates for pesticides in water matrices. The use of this compound as an internal standard is recommended to correct for any variability in the extraction and elution steps.[1]

MatrixAnalyteMethodAverage Recovery (%)RSD (%)Limit of Quantification (LOQ) (ng/L)Matrix Effect
Drinking WaterPesticidesSPE70-130[12]< 151-100Generally Low to Moderate Suppression
Surface WaterPesticidesSPE60-110< 2010-200Potential for Suppression
WineZoxamideDirect Injection96.7-101.5[13]< 56.2 (µg/L)[13]Not specified, but likely present

Workflow Diagram:

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Filter_Sample Filter Water Sample Spike_IS Spike with this compound Filter_Sample->Spike_IS Load Load Sample Spike_IS->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Organic Solvent Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Solid-Phase Extraction workflow.

III. General Considerations for Complex Matrices

  • Soil and Sediment: For solid matrices like soil and sediment, a preliminary extraction step is required before cleanup. This typically involves solvent extraction (e.g., with acetonitrile or acetone) assisted by shaking or sonication. The resulting extract can then be subjected to cleanup using dSPE or SPE. The QuEChERS method has been successfully applied to soil samples.[9][14]

  • Matrix Effects: Complex matrices can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[8] The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these matrix effects.[1] Matrix-matched calibration standards can also be employed to improve accuracy.[8]

  • Method Validation: It is essential to validate the chosen sample preparation method for each specific matrix. This involves assessing parameters such as recovery, precision, linearity, and the limits of detection (LOD) and quantification (LOQ).[13] Recovery experiments should be performed by spiking blank matrix samples with a known amount of this compound at different concentration levels.

References

Zoxamide-d5: Application in Fungicide Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zoxamide is a benzamide fungicide effective against a range of plant pathogens, particularly Oomycetes. Its primary mode of action is the inhibition of β-tubulin polymerization, leading to the disruption of microtubule formation and subsequent arrest of mitosis in fungal cells. The development of fungicide resistance is a significant threat to effective disease management. Understanding the mechanisms by which fungi develop resistance to Zoxamide is crucial for developing sustainable control strategies and for the discovery of new, more robust fungicides.

Zoxamide-d5, a deuterated form of Zoxamide, serves as a critical tool in this research. Its use as an internal standard in mass spectrometry-based analytical methods allows for precise and accurate quantification of the parent compound in complex biological matrices. This enables researchers to meticulously investigate various facets of fungicide resistance, including uptake, metabolism, and target site interactions. These application notes provide detailed protocols for the use of this compound in fungicide resistance research.

Key Applications of this compound in Fungicide Resistance Research

The primary application of this compound is as an internal standard for the accurate quantification of Zoxamide in various experimental assays. This is essential for comparative studies between fungicide-sensitive and fungicide-resistant fungal strains. Key research areas include:

  • Fungicide Uptake and Efflux: Determining if resistance is due to reduced uptake of the fungicide or increased efflux from the fungal cell.

  • Metabolic Detoxification: Investigating whether resistant strains metabolize and detoxify Zoxamide more rapidly than sensitive strains.

  • Target Site Binding Affinity: Assessing differences in the binding of Zoxamide to its β-tubulin target in sensitive versus resistant strains.

Data Presentation

Table 1: Comparative Uptake of Zoxamide in Sensitive vs. Resistant Fungal Strains
Fungal StrainTreatment Time (hours)Zoxamide Concentration (ng/mg dry weight)
Sensitive (S)115.2 ± 1.8
Sensitive (S)445.8 ± 3.5
Sensitive (S)862.1 ± 4.2
Resistant (R)18.1 ± 1.1
Resistant (R)422.5 ± 2.4
Resistant (R)830.7 ± 3.1
Table 2: Metabolic Profile of Zoxamide in Fungal Mycelia
Fungal StrainIncubation Time (hours)Zoxamide Remaining (%)Metabolite A (%)Metabolite B (%)
Sensitive (S)2485.3 ± 5.110.2 ± 1.54.5 ± 0.8
Resistant (R)2442.1 ± 3.735.8 ± 2.922.1 ± 2.3
Table 3: Competitive Binding Assay for Zoxamide Target Affinity
Fungal StrainIC50 of Zoxamide (nM)
Sensitive (S)75.4 ± 6.2
Resistant (R)352.1 ± 25.8

Experimental Protocols

Protocol 1: Fungicide Uptake and Efflux Analysis using LC-MS/MS

This protocol details the quantification of Zoxamide uptake in sensitive and resistant fungal strains.

1. Fungal Culture Preparation:

  • Grow sensitive and resistant fungal isolates in a suitable liquid medium (e.g., Potato Dextrose Broth) to the mid-logarithmic growth phase.
  • Harvest mycelia by filtration, wash with sterile water, and resuspend in fresh medium to a standardized density.

2. Zoxamide Treatment:

  • Add Zoxamide to the fungal cultures at a final concentration of 10 µg/mL.
  • Incubate the cultures under standard growth conditions.
  • Harvest mycelia at various time points (e.g., 1, 4, 8 hours).

3. Sample Preparation for LC-MS/MS:

  • Quickly filter and wash the harvested mycelia with ice-cold buffer to remove external Zoxamide.
  • Lyophilize and record the dry weight of the mycelia.
  • Homogenize the dried mycelia in an extraction solvent (e.g., acetonitrile).
  • Spike the extract with a known concentration of this compound as an internal standard.
  • Centrifuge to pellet cellular debris and collect the supernatant.
  • Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Column: C18 reverse-phase column.
  • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
  • MRM Transitions:
  • Zoxamide: Monitor a specific precursor-to-product ion transition.
  • This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition.
  • Quantification: Calculate the concentration of Zoxamide in the samples by comparing the peak area ratio of Zoxamide to this compound against a standard curve.

Protocol 2: Analysis of Zoxamide Metabolism

This protocol is designed to identify and quantify metabolites of Zoxamide in fungal cultures.

1. Fungal Culture and Treatment:

  • Follow steps 1 and 2 from Protocol 1, but extend the incubation time to allow for metabolism (e.g., 24 hours).

2. Sample Preparation:

  • Follow step 3 from Protocol 1.

3. LC-MS/MS Analysis for Metabolite Profiling:

  • Use a high-resolution mass spectrometer (e.g., Q-TOF) to identify potential metabolites by searching for predicted biotransformation products of Zoxamide (e.g., hydroxylated, demethylated species).
  • For quantification, use a triple quadrupole mass spectrometer in MRM mode. Develop MRM transitions for the identified metabolites.
  • Quantify Zoxamide and its metabolites using this compound as the internal standard for the parent compound. Relative quantification of metabolites can be performed based on their peak areas relative to the internal standard.

Protocol 3: Competitive Target Binding Assay

This protocol assesses the binding affinity of Zoxamide to its target protein, β-tubulin, in sensitive and resistant strains.

1. Protein Extraction:

  • Grow and harvest fungal mycelia from sensitive and resistant strains.
  • Homogenize the mycelia in a suitable lysis buffer containing protease inhibitors.
  • Centrifuge at high speed to obtain a crude protein extract (cytosolic fraction).
  • Determine the total protein concentration of the extracts.

2. Competitive Binding Assay:

  • Prepare a series of dilutions of unlabeled Zoxamide.
  • In a microplate, combine the protein extract with a fixed concentration of a labeled probe that binds to the same site as Zoxamide (this could be a fluorescently labeled Zoxamide analogue or another known β-tubulin binder).
  • Add the different concentrations of unlabeled Zoxamide to the wells.
  • Incubate to allow binding to reach equilibrium.

3. Detection and Quantification:

  • Measure the amount of bound labeled probe using an appropriate detection method (e.g., fluorescence polarization, scintillation counting if a radiolabeled probe is used).
  • The signal from the labeled probe will decrease as the concentration of unlabeled Zoxamide increases and competes for the binding site.

4. Data Analysis:

  • Plot the signal from the labeled probe against the concentration of unlabeled Zoxamide.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of unlabeled Zoxamide that displaces 50% of the labeled probe).
  • A higher IC50 value in the resistant strain compared to the sensitive strain indicates a lower binding affinity of Zoxamide to the target protein, a common mechanism of resistance.

Visualizations

Zoxamide_Mode_of_Action cluster_fungal_cell Fungal Cell Zoxamide Zoxamide Beta_Tubulin β-Tubulin Zoxamide->Beta_Tubulin Binds to Microtubule_Assembly Microtubule Assembly Beta_Tubulin->Microtubule_Assembly Inhibits Polymerization Mitosis Mitosis Microtubule_Assembly->Mitosis Disrupts Cell_Division_Arrest Cell Division Arrest Mitosis->Cell_Division_Arrest Leads to

Caption: Zoxamide's mode of action targeting β-tubulin.

Uptake_Metabolism_Workflow Fungal_Culture Fungal Culture (Sensitive & Resistant) Zoxamide_Treatment Treat with Zoxamide Fungal_Culture->Zoxamide_Treatment Harvest_Mycelia Harvest Mycelia (Time Points) Zoxamide_Treatment->Harvest_Mycelia Extraction Extraction & Add This compound (IS) Harvest_Mycelia->Extraction LC_MSMS LC-MS/MS Analysis (MRM Mode) Extraction->LC_MSMS Data_Analysis Quantify Zoxamide & Metabolites LC_MSMS->Data_Analysis

Caption: Workflow for uptake and metabolism studies.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms Fungicide_Application Zoxamide Application Fungal_Population Fungal Population Fungicide_Application->Fungal_Population Selection_Pressure Selection Pressure Fungal_Population->Selection_Pressure Resistant_Phenotype Resistant Phenotype Emerges Selection_Pressure->Resistant_Phenotype Target_Site_Mutation Target Site Mutation (β-Tubulin) Resistant_Phenotype->Target_Site_Mutation Increased_Efflux Increased Efflux Resistant_Phenotype->Increased_Efflux Metabolic_Detoxification Metabolic Detoxification Resistant_Phenotype->Metabolic_Detoxification

Caption: Logical flow of fungicide resistance development.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Mass Spectrometry with Zoxamide-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zoxamide-d5 as an internal standard to combat matrix effects in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in mass spectrometry and why are they a concern?

A: Matrix effects are the alteration of ionization efficiency for an analyte of interest due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[2] These effects are a major concern as they can lead to erroneous results and compromise the reliability of the analytical method.

Q2: How does this compound help in mitigating matrix effects?

A: this compound is a stable isotope-labeled internal standard for Zoxamide.[3] Because it is chemically identical to Zoxamide, it co-elutes and experiences the same matrix effects.[4] By adding a known amount of this compound to every sample, calibrant, and quality control, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains consistent even if both signals are suppressed or enhanced, thus correcting for the matrix effect and improving the accuracy and precision of the results.[3]

Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for Zoxamide and this compound?

A: The selection of precursor and product ions is crucial for the selective and sensitive detection of Zoxamide and its internal standard. The following are commonly used MRM transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Zoxamide336.1187.025
159.038
This compound341.1192.025
164.038

Note: Optimal collision energies may vary depending on the instrument and source conditions and should be determined empirically.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Zoxamide using this compound as an internal standard.

Issue 1: High Variability in this compound Signal Across Samples

Question: I am observing a significant variation in the peak area of this compound across different samples from the same batch. What could be the cause and how can I troubleshoot this?

Answer:

High variability in the internal standard signal can compromise the reliability of your results. Here’s a step-by-step guide to troubleshoot this issue:

Potential Causes and Solutions:

  • Inconsistent Pipetting: Inaccurate or inconsistent addition of the this compound internal standard solution to your samples is a common source of variability.

    • Solution: Calibrate your pipettes regularly. Ensure you are using the correct pipetting technique and that the pipette is appropriate for the volume being dispensed.

  • Sample Preparation Inconsistencies: Variations in the sample extraction and cleanup process can lead to differential loss of the internal standard.

    • Solution: Ensure your sample homogenization is thorough and consistent for all samples.[5] Follow the sample preparation protocol (e.g., QuEChERS) precisely for every sample.[6]

  • Matrix-Specific Ion Suppression: While this compound is designed to mimic the behavior of Zoxamide, extreme matrix effects in certain samples can still lead to significant signal suppression that may fall outside the linear range of the detector.

    • Solution: Dilute the problematic samples and re-inject. This can reduce the concentration of matrix components causing severe ion suppression.

  • Instrumental Issues: Inconsistent injection volumes or fluctuations in the ion source performance can also cause signal variability.

    • Solution: Perform an injection precision test with a standard solution to check the autosampler performance. Clean the ion source to ensure consistent ionization.

Experimental Workflow for Troubleshooting IS Variability:

start High this compound Signal Variability Detected pipetting Verify Pipette Calibration and Technique start->pipetting sample_prep Review Sample Preparation Consistency pipetting->sample_prep If variability persists dilution Dilute and Re-inject Problematic Samples sample_prep->dilution If variability persists instrument_check Perform Instrument Performance Checks dilution->instrument_check If variability persists resolved Issue Resolved instrument_check->resolved If issue is identified and corrected

Caption: Troubleshooting workflow for inconsistent internal standard signal.

Issue 2: Poor Recovery of Zoxamide and this compound

Question: My recovery for both Zoxamide and this compound is consistently low (e.g., below 70%) in a specific matrix. What steps should I take to improve recovery?

Answer:

Low recovery of both the analyte and the internal standard points to a systematic issue in the sample preparation or analytical method.

Potential Causes and Solutions:

  • Inefficient Extraction: The chosen extraction solvent or method may not be effectively extracting Zoxamide from the sample matrix.

    • Solution: Optimize the extraction solvent. For many food matrices, acetonitrile is a good starting point.[6] Ensure adequate shaking/vortexing time and force during the extraction step. For dry samples, adding water before extraction can improve efficiency.[5]

  • Loss During Cleanup: The dispersive solid-phase extraction (dSPE) cleanup step in the QuEChERS method might be removing the analyte and internal standard along with the matrix interferences.

    • Solution: Evaluate the type and amount of dSPE sorbents used. For example, graphitized carbon black (GCB) can remove pigments but may also retain planar pesticides. If Zoxamide recovery is low with GCB, consider reducing the amount or using an alternative sorbent like C18.

  • Analyte Degradation: Zoxamide might be degrading during sample processing.

    • Solution: Ensure the pH of the sample extract is controlled, especially if Zoxamide is pH-sensitive. The use of buffered QuEChERS methods can help maintain a stable pH.[1]

  • Instrumental Conditions: Suboptimal LC-MS/MS conditions can lead to poor signal and apparent low recovery.

    • Solution: Optimize the mobile phase composition and gradient to ensure good peak shape and retention. Verify that the MS source parameters (e.g., gas flows, temperature) are optimized for Zoxamide and this compound.

Quantitative Data: Expected Recovery of Zoxamide in Various Matrices

The following table provides an example of expected recovery percentages for Zoxamide in different food matrices after optimizing the analytical method.

MatrixSample PreparationAverage Recovery (%)RSD (%)
GrapesQuEChERS (EN 15662)95<10
WineDirect Injection (diluted)98<5
TomatoQuEChERS (AOAC 2007.01)88<15
SpinachQuEChERS with C18 cleanup85<15
PotatoQuEChERS (Original Unbuffered)92<10

Data is illustrative and based on typical performance of validated methods.

Issue 3: Observing a Matrix Effect Despite Using this compound

Question: I am still observing what appears to be a matrix effect (e.g., inconsistent analyte/IS ratios in spiked samples) even though I am using this compound. What could be the reason?

Answer:

While stable isotope-labeled internal standards are highly effective, certain situations can lead to incomplete correction of matrix effects.

Potential Causes and Solutions:

  • Chromatographic Separation of Analyte and IS: Although chemically similar, minor differences in chromatographic behavior can sometimes lead to partial separation of the analyte and its deuterated internal standard. If they do not co-elute perfectly, they may experience slightly different matrix effects.[4]

    • Solution: Adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to ensure complete co-elution of Zoxamide and this compound.

  • Differential Ionization of Analyte and IS: In rare cases, the presence of specific matrix components could slightly alter the ionization efficiency of the analyte and internal standard differently.

    • Solution: Further optimize the sample cleanup procedure to remove the interfering compounds. Diluting the sample extract can also help minimize this effect.

  • High Concentration of Analyte: If the concentration of Zoxamide in a sample is significantly higher than the concentration of this compound, it can lead to detector saturation for the analyte, resulting in a non-linear response and an inaccurate analyte/IS ratio.

    • Solution: Dilute the sample to bring the analyte concentration within the linear range of the calibration curve.

Visualizing the Role of the Internal Standard:

cluster_0 Without Internal Standard cluster_1 With this compound Internal Standard A Analyte Signal in Standard B Analyte Signal in Matrix (Suppressed) A->B Inaccurate Quantification C Analyte/IS Ratio in Standard D Analyte/IS Ratio in Matrix (Ratio Corrected) C->D Accurate Quantification

Caption: Correction of matrix effects using an internal standard.

Detailed Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Zoxamide in Grapes

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[7]

Materials:

  • Homogenized grape sample

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • This compound internal standard solution

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE (dSPE) tubes containing PSA (primary secondary amine) and anhydrous magnesium sulfate

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of homogenized grape sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a known amount of this compound internal standard solution.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the upper acetonitrile layer to a dSPE tube containing 150 mg PSA and 900 mg anhydrous magnesium sulfate.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis.

Protocol 2: Calculation of Matrix Effect

This protocol describes how to quantitatively assess the extent of matrix effects.

Procedure:

  • Prepare three sets of solutions:

    • Set A (Neat Solution): Zoxamide standard in a pure solvent (e.g., acetonitrile) at a known concentration.

    • Set B (Post-Extraction Spike): Blank matrix extract (prepared using the QuEChERS method without the analyte) spiked with Zoxamide at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Blank matrix spiked with Zoxamide at the same concentration as Set A before the extraction process.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (%) and Recovery (%):

    • Matrix Effect (%) = [(Peak Area in Set B / Peak Area in Set A) - 1] x 100

      • A negative value indicates ion suppression.

      • A positive value indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

Example Data for Matrix Effect Calculation:

SolutionAverage Peak Area of Zoxamide
Set A (Neat)1,200,000
Set B (Post-Extraction Spike)850,000
Set C (Pre-Extraction Spike)780,000
  • Matrix Effect: [(850,000 / 1,200,000) - 1] x 100 = -29.2% (Ion Suppression)

  • Recovery: (780,000 / 850,000) x 100 = 91.8%

By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate matrix effects in their mass spectrometry analyses using this compound, leading to more accurate and reliable quantitative results.

References

Technical Support Center: Optimizing Zoxamide-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zoxamide-d5 as an internal standard in analytical assays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated analog of Zoxamide, a fungicide.[1] In analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound serves as an excellent internal standard (IS).[1] Stable isotope-labeled internal standards (SIL-IS) like this compound are considered the gold standard because they have nearly identical chemical and physical properties to the analyte of interest (Zoxamide). This ensures that the internal standard behaves similarly to the analyte during sample preparation, extraction, and analysis, effectively compensating for variations in the analytical process.

Q2: What is the primary advantage of using a deuterated internal standard like this compound?

A2: The key advantage of using a deuterated internal standard is its ability to mimic the analyte's behavior throughout the analytical workflow, from extraction to detection.[2] This minimizes the impact of matrix effects, which are the suppression or enhancement of the analyte's signal by other components in the sample matrix. Since this compound co-elutes with Zoxamide, it experiences similar matrix effects, leading to a more accurate and precise quantification of the analyte.

Q3: How do I choose the optimal concentration for this compound in my assay?

A3: The ideal concentration of this compound should be consistent across all samples, including calibration standards and quality controls.[3] A common practice is to use a concentration that produces a strong, reproducible signal without saturating the detector. It is also crucial to ensure that the concentration of the internal standard does not interfere with the detection of the analyte, especially at its lower limit of quantification (LLOQ).[2] The experimental protocol provided below outlines a systematic approach to determining the optimal concentration.

Q4: Can the this compound internal standard interfere with the Zoxamide analyte signal?

A4: While unlikely to have identical fragmentation patterns, it is important to check for any potential crosstalk between the analyte and the internal standard. This can be assessed by analyzing a blank sample spiked only with a high concentration of this compound and monitoring the mass transition of the analyte. Conversely, a high concentration of the analyte should be analyzed to check for any contribution to the internal standard's signal.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High Variability in this compound Peak Area Across Samples Inconsistent sample preparation or extraction.- Ensure consistent and accurate pipetting of the internal standard into all samples. - Verify that the extraction procedure is reproducible and that all samples are treated identically. - Check for variations in sample matrix that could affect extraction efficiency.
Matrix effects.- While this compound is designed to minimize matrix effects, extreme variations in sample composition can still have an impact. - Consider additional sample cleanup steps to remove interfering matrix components.
Instrument instability.- Check the stability of the mass spectrometer and liquid chromatography system. - Run a series of standards to ensure the instrument response is consistent over time.
Poor this compound Peak Shape Chromatographic issues.- Inspect the analytical column for degradation or contamination. - Optimize the mobile phase composition and gradient to improve peak shape. - Ensure the injection solvent is compatible with the mobile phase.
This compound Signal Suppression or Enhancement Co-eluting matrix components.- Adjust the chromatographic method to separate the internal standard from interfering compounds. - Implement a more rigorous sample cleanup procedure.
Ion source contamination.- Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
No or Very Low this compound Signal Error in adding the internal standard.- Double-check the standard operating procedure for adding the internal standard to ensure it was not missed.
Degradation of the internal standard.- Verify the stability of the this compound stock and working solutions. - Prepare fresh solutions if degradation is suspected.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound neat material.

    • Dissolve the material in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

    • Store the stock solution in an amber vial at -20°C.

  • Working Solution (e.g., 1 µg/mL):

    • Perform a serial dilution of the stock solution with the appropriate solvent to achieve a working concentration of 1 µg/mL.

    • This working solution will be used to spike samples, calibration standards, and quality controls.

Protocol 2: Optimization of this compound Concentration
  • Prepare a Series of Internal Standard Concentrations:

    • From the this compound working solution, prepare a set of dilutions to cover a range of concentrations (e.g., 10, 25, 50, 100, 250 ng/mL).

  • Spike into Blank Matrix:

    • Prepare a set of blank matrix samples (the same matrix as your study samples, e.g., plasma, soil extract).

    • Spike each blank matrix sample with a different concentration of the this compound dilutions.

  • Analyze the Samples:

    • Process and analyze the spiked samples using your established LC-MS/MS method.

  • Evaluate the Response:

    • Assess the peak area and signal-to-noise ratio for each concentration.

    • Select the concentration that provides a consistent and robust signal, well above the background noise, without causing detector saturation.

  • Verify Lack of Interference:

    • Analyze a blank matrix sample spiked with the chosen optimal concentration of this compound and monitor for any signal at the Zoxamide analyte's mass transition.

    • Analyze a sample containing the highest expected concentration of Zoxamide without the internal standard to check for any contribution to the this compound signal.

Quantitative Data

The following table summarizes typical concentration ranges for deuterated internal standards in pesticide analysis. Note that the optimal concentration for this compound in a specific assay will depend on the matrix, instrumentation, and desired sensitivity.

Internal Standard Type Analyte Matrix Internal Standard Concentration Reference
Deuterated PesticideMultiple PesticidesCannabisWorking solution added to samples[4]
Deuterated PesticideVolatile OrganicsWater20 ppb[5]
Deuterated PesticideMultiple PesticidesWater and Sediment2.5 ng/µL[6]

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_optim Concentration Optimization cluster_verify Verification cluster_final Final Step stock Prepare this compound Stock Solution (1 mg/mL) working Prepare this compound Working Solution (e.g., 1 µg/mL) stock->working Dilute dilutions Create a series of This compound dilutions working->dilutions spike Spike dilutions into blank matrix samples dilutions->spike analyze Analyze via LC-MS/MS spike->analyze evaluate Evaluate peak area and signal-to-noise ratio analyze->evaluate interference Check for interference with analyte evaluate->interference contribution Check for analyte contribution to IS signal evaluate->contribution select Select Optimal Concentration interference->select contribution->select

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start High Variability in IS Peak Area? prep Inconsistent Sample Preparation/Extraction start->prep Yes matrix Matrix Effects start->matrix Yes instrument Instrument Instability start->instrument Yes review_prep Review and Standardize SOPs for Pipetting and Extraction prep->review_prep cleanup Enhance Sample Cleanup Procedures matrix->cleanup check_instrument Run Instrument Performance Checks instrument->check_instrument end Consistent IS Peak Area review_prep->end cleanup->end check_instrument->end

Caption: Troubleshooting logic for variable internal standard peak area.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and long-term storage of Zoxamide-d5. It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a deuterated form of Zoxamide, a benzamide fungicide. In the laboratory, it is primarily used as a stable isotope-labeled internal standard for the quantification of Zoxamide in various matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The deuterium labeling allows it to be distinguished from the non-labeled Zoxamide by its mass, while exhibiting nearly identical chemical and physical properties during sample preparation and analysis.

Q2: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C or colder in a tightly sealed container, protected from light. Studies have shown that this compound retains over 95% purity after 6 months of storage at -20°C. For the non-deuterated form, a shelf life of at least 2 years is expected when stored at +4°C, protected from light and moisture[1]. While deuterium is a stable isotope and does not decay, proper storage of the compound is crucial to prevent degradation[2].

Q3: How should I prepare and store stock solutions of this compound?

Stock solutions are typically prepared in organic solvents such as acetonitrile or methanol. Based on the solubility of the parent compound, Zoxamide, it is soluble in acetone and has some solubility in methanol[3]. It is recommended to prepare a high-concentration stock solution (e.g., 1 mg/mL) in a solvent like acetonitrile and store it at -20°C in an amber glass vial to protect it from light. Working solutions can be prepared by diluting the stock solution as needed.

Q4: Is this compound susceptible to hydrogen-deuterium (H/D) exchange?

The deuterium labels in this compound are located on the aromatic ring and the methyl group attached to it (3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-2,6-dideuterio-4-(trideuteriomethyl)benzamide). These positions are generally not prone to back-exchange under neutral pH conditions. However, it is crucial to avoid storing this compound solutions in strongly acidic or basic conditions, as this can catalyze H/D exchange on aromatic rings[1][2].

Troubleshooting Guide

This guide addresses common issues that may be encountered during the use of this compound in analytical experiments.

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing in LC-MS/MS 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Interaction with active sites in the LC system.1. Optimize the mobile phase. A typical mobile phase for Zoxamide analysis consists of a gradient of water and methanol or acetonitrile with a modifier like formic acid or ammonium formate[4]. 2. Replace the analytical column. 3. Use a guard column and ensure proper passivation of the LC system.
Inconsistent Internal Standard Response 1. Degradation of this compound in stock or working solutions. 2. Inaccurate pipetting or dilution. 3. Evaporation of solvent from stored solutions.1. Prepare fresh stock and working solutions. Verify the stability of the solution under your storage conditions. 2. Use calibrated pipettes and follow a consistent dilution protocol. 3. Store solutions in tightly sealed vials with minimal headspace. Consider using vials with PTFE-lined caps.
Presence of Unlabeled Zoxamide in this compound Standard 1. Isotopic impurity of the standard. 2. H/D back-exchange.1. Check the certificate of analysis for the isotopic purity of the standard. 2. Ensure that solutions are not exposed to strong acids or bases. Prepare solutions in neutral solvents like acetonitrile or methanol.
Low Recovery of this compound During Sample Preparation 1. Inefficient extraction from the sample matrix. 2. Adsorption to labware. 3. Degradation during sample processing.1. Optimize the extraction solvent and procedure. For complex matrices like vegetables, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often effective[5]. 2. Use silanized glassware or polypropylene tubes to minimize adsorption. 3. Avoid high temperatures and extreme pH during sample preparation.

Data Presentation

Table 1: Long-Term Stability of this compound

Storage Condition Duration Purity Reference
-20°C6 months> 95%[2]
UV light (254 nm)48 hoursNo degradation[2]

Table 2: Solubility of Zoxamide (Parent Compound)

Solvent Solubility at 20°C Reference
Water0.681 ± 0.017 mg/L[3]
Acetone55.7 g/L[3]
Methanol324 g/L (at 25°C for a similar compound, 4-Aminopyridine)[6]
DMSOSoluble (general solvent for many organic compounds)[7]

Experimental Protocols

Representative Protocol: Preparation of this compound Internal Standard Stock and Working Solutions for LC-MS/MS Analysis

This protocol provides a general guideline for the preparation of this compound solutions for use as an internal standard in the analysis of Zoxamide in a vegetable matrix.

  • Stock Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 1.0 mg of neat this compound.

    • Dissolve the weighed standard in a 10.0 mL volumetric flask using high-purity acetonitrile.

    • Ensure the standard is completely dissolved by vortexing and/or sonicating.

    • Store the stock solution at -20°C in an amber glass vial.

  • Working Internal Standard Solution Preparation (1 µg/mL):

    • Allow the stock solution to equilibrate to room temperature before use.

    • Pipette 100 µL of the 100 µg/mL stock solution into a 10.0 mL volumetric flask.

    • Dilute to the mark with acetonitrile.

    • This working solution can be used to spike samples and calibration standards. Store at -20°C when not in use.

  • Sample Spiking:

    • During the sample preparation (e.g., before extraction), add a known volume of the working internal standard solution (e.g., 50 µL of 1 µg/mL solution) to each sample, blank, and calibration standard. This ensures that the internal standard is present throughout the entire analytical process to correct for variations.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis stock Prepare 100 µg/mL Stock Solution in Acetonitrile working Prepare 1 µg/mL Working Solution stock->working Dilute 1:100 sample Homogenized Vegetable Sample spike Spike with This compound IS sample->spike extract QuEChERS Extraction spike->extract cleanup Dispersive SPE Cleanup extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms Inject Extract data Data Processing (Quantification) lcms->data

Caption: Experimental workflow for Zoxamide analysis using this compound internal standard.

stability_factors cluster_storage Storage Conditions cluster_solution Solution Properties Temperature Temperature (-20°C Recommended) Light Light Exposure (Store in Amber Vials) Container Container Seal (Tightly Capped) Solvent Solvent Choice (e.g., Acetonitrile) pH pH (Avoid Strong Acids/Bases) Zoxamide_d5 This compound Stability Zoxamide_d5->Temperature Zoxamide_d5->Light Zoxamide_d5->Container Zoxamide_d5->Solvent Zoxamide_d5->pH

Caption: Key factors influencing the stability of this compound.

References

Improving accuracy in Zoxamide quantification with Zoxamide-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of Zoxamide quantification using its deuterated internal standard, Zoxamide-d5.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Zoxamide quantification?

A1: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative analysis by LC-MS/MS. This compound is chemically identical to Zoxamide, but with five deuterium atoms, it has a higher mass. This allows it to be distinguished by the mass spectrometer.

The key benefits of using this compound are:

  • Correction for Matrix Effects: Complex sample matrices (e.g., soil, plant tissue, plasma) can contain co-eluting substances that either suppress or enhance the ionization of the target analyte (Zoxamide), leading to inaccurate results.[1] Since this compound has the same physicochemical properties and retention time as Zoxamide, it experiences the same matrix effects. By calculating the peak area ratio of the analyte to the internal standard, these effects are normalized, leading to more accurate quantification.[2]

  • Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, such as extraction, evaporation, and reconstitution. This compound is added at the beginning of the sample preparation process and experiences the same losses as the native analyte. The use of the analyte/internal standard ratio corrects for this variability, improving the precision and accuracy of the results.

  • Improved Method Robustness: The use of a SIL-IS makes the analytical method more robust and less susceptible to minor variations in instrument performance and chromatographic conditions.

Q2: I cannot find the exact MRM transitions and optimal collision energies for this compound. What should I do?

A2: It is common for these parameters to be instrument-specific. You will need to determine them empirically on your own LC-MS/MS system. This process is a fundamental part of method development.

Here is a general workflow for determining optimal MS/MS parameters:

  • Prepare a Standard Solution: Prepare a solution of this compound (e.g., 100-500 ng/mL) in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water).

  • Determine the Precursor Ion: Infuse the solution directly into the mass spectrometer using a syringe pump. Perform a full scan in Q1 to identify the [M+H]+ adduct for this compound. Since Zoxamide has a monoisotopic mass of ~335.02 g/mol , its [M+H]+ is ~336.1 m/z. This compound will have an [M+H]+ of approximately 341.1 m/z.

  • Determine Product Ions: Perform a product ion scan by selecting the precursor ion (e.g., 341.1 m/z) in Q1 and scanning a range of m/z in Q3 to identify the most abundant and stable fragment ions. The fragmentation pattern of this compound is expected to be very similar to that of Zoxamide. The most intense product ions for Zoxamide are typically m/z 187.0 and 159.0.[3] It is likely that this compound will also produce these fragments.

  • Optimize Collision Energy (CE) and Declustering Potential (DP): For each precursor/product ion pair (MRM transition), optimize the CE and DP to maximize the signal intensity. This is typically done by infusing the standard and ramping the CE and DP values while monitoring the MRM transition. The optimal value is the one that produces the highest and most stable signal.

Q3: What is the recommended sample preparation method for Zoxamide analysis in complex matrices?

A3: For many agricultural and food matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique.[4][5][6] It involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components. A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Recovery of Zoxamide and this compound 1. Inefficient extraction from the sample matrix.2. Analyte/IS degradation during sample processing.3. Adsorption to vials or tubing.1. Ensure the sample is thoroughly homogenized. Increase shaking/vortexing time during extraction. Consider using a different extraction solvent.2. Avoid high temperatures and extreme pH during sample preparation. Work quickly and keep samples cool.3. Use silanized glass vials or polypropylene vials to minimize adsorption.
High Variability in this compound Peak Area Across a Run 1. Inconsistent addition of the internal standard.2. Leak in the autosampler or injection system.3. Instability of the internal standard in the final extract.1. Use a calibrated pipette and ensure consistent pipetting technique when adding the IS solution to all samples, standards, and QCs. Prepare a large batch of spiking solution to be used for the entire run.2. Perform a system leak check. Check for worn seals and fittings in the autosampler and injection port.3. Verify the stability of this compound in your final sample solvent over the expected run time. If necessary, keep the autosampler tray cooled.
Poor Linearity in the Calibration Curve (r² < 0.99) 1. Incorrect preparation of calibration standards.2. Saturation of the detector at high concentrations.3. Significant matrix effects that are not fully compensated by the IS.1. Carefully prepare serial dilutions for your calibration curve. Ensure the IS concentration is constant across all standards.2. Extend the calibration range to lower concentrations or dilute the higher concentration standards. Check the detector's linear dynamic range.3. Dilute the final sample extract to reduce the concentration of matrix components (the 'dilute and shoot' approach).[5] Improve the sample cleanup step to remove more interferences.
Analyte/IS Peak Tailing or Splitting 1. Column contamination or degradation.2. Mismatch between sample solvent and mobile phase.3. Particulates blocking the column frit.1. Flush the column with a strong solvent or perform a column cleaning procedure as recommended by the manufacturer. If the problem persists, replace the column.2. Ensure the final sample solvent is as similar as possible to the initial mobile phase conditions to avoid peak distortion.3. Filter all samples through a 0.22 µm syringe filter before injection. Use a guard column to protect the analytical column.
Unexpectedly High Response in Blank Samples (Carryover) 1. Contamination of the LC system from a previous high-concentration sample.2. Contaminated syringe or injection port.1. Inject several blank solvent samples after a high-concentration sample to wash the system.2. Optimize the needle wash procedure in your autosampler method, using a strong solvent to effectively clean the syringe between injections.

Quantitative Data Summary

The following table summarizes the recommended LC-MS/MS parameters for the quantification of Zoxamide and its internal standard, this compound. Note that the Collision Energy (CE) and Declustering Potential (DP) values are starting points and should be optimized for your specific instrument.

Analyte Precursor Ion ([M+H]+, m/z) Product Ion (m/z) Parameter Typical Value
Zoxamide336.1187.0QuantifierOptimize (e.g., 20-40 eV)
159.0QualifierOptimize (e.g., 25-45 eV)
Declustering Potential (DP)Optimize (e.g., 60-100 V)
This compound341.1187.0QuantifierOptimize (match Zoxamide)
159.0QualifierOptimize (match Zoxamide)
Declustering Potential (DP)Optimize (match Zoxamide)

Note: The product ions for this compound are predicted to be the same as for Zoxamide, assuming the deuterium labels are not on the fragment that is lost. This should be confirmed during method development.[3]

Experimental Protocols

Detailed Protocol for Zoxamide Quantification in a Plant Matrix using QuEChERS and LC-MS/MS

1. Preparation of Standards

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Zoxamide and this compound in acetonitrile.

  • Intermediate Solutions (10 µg/mL): Prepare intermediate solutions of Zoxamide and this compound by diluting the stock solutions in acetonitrile.

  • Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound by diluting the intermediate solution. This will be added to all samples.

  • Calibration Standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL): Prepare a series of calibration standards by spiking appropriate amounts of the Zoxamide intermediate solution into a blank matrix extract (a sample known to be free of Zoxamide). This creates a matrix-matched calibration curve.

2. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10 g of a homogenized sample (e.g., grape, potato) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the 100 ng/mL this compound spiking solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (dSPE):

    • Transfer a portion of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned supernatant (e.g., 1 mL).

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would be to start at 95% A, ramp to 5% A over several minutes, hold, and then return to initial conditions to re-equilibrate.

  • Injection Volume: 5 µL.

  • MS Detection: Use the optimized MRM parameters from the table above in positive electrospray ionization (ESI+) mode.

4. Data Analysis

  • Integrate the peak areas for both the quantifier and qualifier ions for Zoxamide and this compound.

  • Calculate the peak area ratio (Zoxamide Area / this compound Area) for all standards and samples.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of Zoxamide in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Homogenize Sample spike_is 2. Spike with this compound sample->spike_is extraction 3. QuEChERS Extraction (Acetonitrile & Salts) spike_is->extraction cleanup 4. dSPE Cleanup (MgSO4, PSA, C18) extraction->cleanup lcms 5. LC-MS/MS Analysis (C18, MRM Mode) cleanup->lcms standards Prepare Matrix-Matched Calibration Standards standards->lcms integrate 6. Integrate Peak Areas lcms->integrate ratio 7. Calculate Area Ratios (Zoxamide / this compound) integrate->ratio curve 8. Generate Calibration Curve ratio->curve quantify 9. Quantify Zoxamide in Samples curve->quantify

Caption: Experimental workflow for Zoxamide quantification.

troubleshooting_guide start Inaccurate or Imprecise Results? check_is Is Internal Standard (IS) Response Stable? start->check_is is_no No check_is->is_no No is_yes Yes check_is->is_yes Yes is_no_actions Check IS Spiking Procedure Perform System Leak Check Verify IS Stability is_no->is_no_actions check_cal Is Calibration Curve Linear (r² > 0.99)? is_yes->check_cal cal_no No check_cal->cal_no No cal_yes Yes check_cal->cal_yes Yes cal_no_actions Remake Calibration Standards Check for Detector Saturation Improve Sample Cleanup cal_no->cal_no_actions check_chrom Is Peak Shape Good (No Tailing/Splitting)? cal_yes->check_chrom chrom_no No check_chrom->chrom_no No chrom_yes Yes check_chrom->chrom_yes Yes chrom_no_actions Flush or Replace Column Match Sample Solvent to Mobile Phase Filter Samples chrom_no->chrom_no_actions final_check Review Sample Extraction Recovery chrom_yes->final_check

Caption: Troubleshooting decision tree for Zoxamide analysis.

References

Technical Support Center: Overcoming Ion suppression in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address ion suppression in your Liquid Chromatography-Mass Spectrometry (LC-MS) analyses, with a specific focus on utilizing Zoxamide-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in LC-MS analysis?

A1: Ion suppression is a phenomenon in LC-MS that results in a decreased response of the analyte of interest.[1][2] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4][5] This interference can lead to inaccurate and unreliable quantitative results, reduced sensitivity, and poor reproducibility.[3][5]

Q2: What are the common causes of ion suppression?

A2: Ion suppression is a type of matrix effect. The "matrix" refers to all the components in a sample other than the analyte of interest.[3] Common causes of ion suppression include:

  • Endogenous matrix components: In biological samples, substances like salts, phospholipids, proteins, and lipids can cause significant ion suppression.[3][6]

  • Exogenous contaminants: These can be introduced during sample collection, storage, or preparation, and include things like plasticizers, detergents, and polymers.[1]

  • Mobile phase additives: Non-volatile buffers or other additives in the mobile phase can accumulate in the ion source and lead to suppression.

  • High analyte concentration: At very high concentrations, an analyte can cause self-suppression.[1]

Q3: How can I detect ion suppression in my experiments?

A3: A common method to detect and assess ion suppression is the post-column infusion experiment.[1][5] In this method, a constant flow of the analyte solution is infused into the mobile phase after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal of the analyte indicates the retention time at which ion-suppressing components are eluting from the column.[5]

Q4: What is this compound and why is it used in LC-MS analysis?

A4: this compound is a deuterated form of Zoxamide, a fungicide.[7][8][9][10] In LC-MS analysis, it serves as a stable isotope-labeled internal standard (SIL-IS).[1] Because this compound is chemically and physically almost identical to the non-labeled analyte (Zoxamide), it co-elutes and experiences the same degree of ion suppression.[1] By adding a known amount of this compound to samples and standards, the ratio of the analyte signal to the internal standard signal can be used for accurate quantification, effectively compensating for variations in signal intensity caused by ion suppression.[3]

Troubleshooting Guides

Issue 1: Inconsistent or low analyte signal.

Possible Cause: Significant ion suppression from matrix components.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3][5]

    • Liquid-Liquid Extraction (LLE): This technique partitions the analyte into an immiscible organic solvent, leaving many polar, ion-suppressing compounds in the aqueous phase.[11]

    • Solid-Phase Extraction (SPE): SPE offers more selectivity than LLE and can effectively remove interfering substances by utilizing different sorbents and elution solvents.[3][6]

    • Protein Precipitation (PPT): A common method for biological samples, where proteins are precipitated out of solution using a solvent like acetonitrile or methanol.[6][11]

  • Modify Chromatographic Conditions: If sample preparation is insufficient, optimizing the LC method can help separate the analyte from interfering compounds.[5]

    • Gradient Elution: Adjusting the gradient profile can improve the separation between the analyte and matrix components.

    • Column Chemistry: Using a different column with a different stationary phase may provide better separation.

    • Flow Rate: Reducing the flow rate can sometimes minimize ion suppression.[1]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): Incorporate an appropriate SIL-IS, such as this compound if you are analyzing Zoxamide or a structurally similar compound. The SIL-IS will co-elute and experience the same ion suppression as the analyte, allowing for accurate correction of the signal.[1]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions of ion suppression in a chromatographic run.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-piece for mixing

  • Analyte standard solution (e.g., Zoxamide)

  • Blank matrix extract (e.g., plasma, soil extract)

Methodology:

  • Set up the LC-MS system with the analytical column to be tested.

  • Connect the outlet of the LC column to a tee-piece.

  • Connect a syringe pump delivering a constant flow of the analyte standard solution to the second port of the tee-piece.

  • Connect the third port of the tee-piece to the mass spectrometer's ion source.

  • Begin the LC gradient and allow the system to equilibrate. Start the syringe pump to infuse the analyte standard. This should result in a stable baseline signal for the analyte.

  • Inject the blank matrix extract onto the LC column.

  • Monitor the analyte signal. Any significant decrease in the signal intensity indicates the presence of ion-suppressing components eluting at that specific retention time.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To remove matrix interferences from a sample prior to LC-MS analysis.

Materials:

  • SPE cartridges (e.g., C18, HLB)

  • SPE manifold

  • Sample (e.g., plasma)

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol)

  • This compound internal standard solution

Methodology:

  • Spike Sample: Add a known concentration of this compound internal standard to the sample.

  • Conditioning: Pass methanol through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass water through the cartridge to prepare it for the sample.

  • Loading: Load the spiked sample onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove weakly bound interferences.

  • Elution: Elute the analyte and internal standard from the cartridge using the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Data Presentation

Table 1: Comparison of Analyte Response With and Without a Co-eluting Interferent

SampleAnalyte Peak AreaThis compound Peak AreaAnalyte/IS Ratio
Analyte in Solvent1,200,0001,150,0001.04
Analyte in Matrix450,000435,0001.03

This table demonstrates that although the absolute peak areas are significantly suppressed in the matrix, the ratio of the analyte to the internal standard remains consistent, allowing for accurate quantification.

Visualizations

IonSuppressionMechanism cluster_source ESI Source cluster_suppression Ion Suppression Droplet Charged Droplet GasPhaseAnalyte Gas-Phase Analyte Ion Droplet->GasPhaseAnalyte Evaporation & Ionization Analyte Analyte Analyte->Droplet Enters Interferent Interferent Interferent->Droplet Enters MS_Inlet MS Inlet GasPhaseAnalyte->MS_Inlet Enters MS SuppressedDroplet Suppressed Droplet ReducedGasPhase Reduced Gas-Phase Analyte Ion SuppressedDroplet->ReducedGasPhase Inefficient Ionization SuppressedAnalyte Analyte SuppressedAnalyte->SuppressedDroplet Enters HighInterferent High Conc. Interferent HighInterferent->SuppressedDroplet Competes for charge/surface Suppressed_MS_Inlet MS Inlet ReducedGasPhase->Suppressed_MS_Inlet Reduced Signal

Caption: Mechanism of electrospray ionization (ESI) and ion suppression.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma) Spike 2. Spike with This compound (IS) Sample->Spike Extraction 3. Extraction (SPE or LLE) Spike->Extraction Reconstitute 4. Evaporate & Reconstitute Extraction->Reconstitute LC_Separation 5. LC Separation Reconstitute->LC_Separation MS_Detection 6. MS Detection (Analyte + IS) LC_Separation->MS_Detection Integration 7. Peak Integration MS_Detection->Integration Ratio 8. Calculate Analyte/IS Ratio Integration->Ratio Quantification 9. Quantification Ratio->Quantification

Caption: Workflow for quantitative LC-MS analysis using an internal standard.

References

Dealing with co-eluting interferences in Zoxamide-d5 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zoxamide-d5 analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analytical studies?

This compound is a deuterated form of Zoxamide, a benzamide fungicide. In analytical chemistry, particularly in methods like liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound are commonly used as internal standards. The addition of deuterium atoms increases the mass of the molecule without significantly altering its chemical properties. This allows it to be distinguished from the non-deuterated analyte by the mass spectrometer while co-eluting chromatographically, which is ideal for accurate quantification.

Q2: What are the most common challenges when analyzing this compound?

The primary challenges in this compound analysis are co-eluting interferences and matrix effects. Co-eluting interferences are compounds in the sample that have similar retention times to this compound under the employed chromatographic conditions. Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte and internal standard caused by co-eluting components of the sample matrix[1][2][3][4]. These effects can lead to inaccurate quantification if not properly addressed.

Q3: What are the known metabolites of Zoxamide that could potentially interfere with analysis?

Zoxamide can degrade into several metabolites in different environments. In grapes, the main metabolites are RH-1455 and RH-1452. In soil, a more complex degradation pathway leads to metabolites such as RH-127450, RH-129151, RH-24549, RH-139432, and RH-163353. It is important to be aware of these metabolites as they may have similar structural features and could potentially co-elute with the parent compound or the internal standard, depending on the chromatographic conditions.

Q4: Can this compound itself cause any analytical issues?

Yes, while deuterated internal standards are generally reliable, they can present some challenges. A slight difference in retention time between the analyte and the deuterated internal standard can occur, which may lead to suboptimal tracking if the sample processing is not well-optimized[5]. It is also crucial to ensure the isotopic purity of the this compound standard is high (≥95%) to avoid interference from any unlabeled Zoxamide[6]. The choice of solvent for reconstitution and storage of the internal standard is also critical to maintain its stability and prevent degradation[7].

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound
Possible Cause Troubleshooting Steps
Column Contamination or Degradation 1. Backflush the column: Reverse the column direction and flush with a strong solvent to remove any particulates on the inlet frit. 2. Use a guard column: A guard column can protect the analytical column from strongly retained matrix components. 3. Replace the column: If the peak shape does not improve after cleaning, the column may be irreversibly damaged and should be replaced.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of Zoxamide and its interaction with the stationary phase. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.
Sample Overload Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject to see if the peak shape improves.
Co-elution with an Interfering Compound An interfering compound eluting very close to this compound can distort its peak shape. Optimize the chromatographic method (e.g., gradient, mobile phase composition) to improve separation.
Issue 2: Retention Time Shift for this compound
Possible Cause Troubleshooting Steps
Changes in Mobile Phase Composition 1. Prepare fresh mobile phase: Ensure accurate and consistent preparation of the mobile phase. 2. Degas the mobile phase: Air bubbles in the system can cause flow rate fluctuations.
Fluctuations in Column Temperature Ensure the column oven is maintaining a stable temperature throughout the analytical run.
Column Aging Over time, the stationary phase of the column can degrade, leading to changes in retention. If the retention time shift is consistent and progressive, it may be time to replace the column.
System Leaks Check all fittings and connections for any leaks that could cause a drop in pressure and affect the flow rate.
Issue 3: Inconsistent or Unreliable Quantification
Possible Cause Troubleshooting Steps
Significant Matrix Effects 1. Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects. 2. Dilute the sample: Diluting the sample extract can reduce the concentration of interfering matrix components. 3. Improve sample cleanup: Employ additional sample preparation steps, such as solid-phase extraction (SPE), to remove interfering matrix components.
Internal Standard Variability 1. Check IS purity and stability: Ensure the this compound internal standard is of high purity and has been stored correctly. 2. Optimize IS concentration: The concentration of the internal standard should be appropriate for the expected analyte concentration range.
Co-eluting Isobaric Interference An isobaric interference (a compound with the same mass-to-charge ratio as the analyte or internal standard) can lead to inaccurate quantification if it co-elutes. Utilize high-resolution mass spectrometry (HRMS) if available, or further optimize the chromatography to separate the interference.

Quantitative Data on Zoxamide Analysis

The following table summarizes recovery data from a study on Zoxamide analysis in grapes using Gas Chromatography-Ion Trap Mass Spectrometry (GC-ITMS). While not specific to this compound and LC-MS/MS, it provides an indication of expected recovery rates in a relevant matrix.

MatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Grape0.059512
Grape0.10929
Grape0.50887
Grape2.00865

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound Analysis in Grape Matrix

This protocol is a synthesized methodology based on common practices for pesticide residue analysis in food matrices.

1. Sample Preparation (QuEChERS Method)

  • Homogenize 10 g of grape sample.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer).

  • Add the dispersive SPE cleanup sorbent (e.g., PSA and MgSO₄).

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter.

  • Add the this compound internal standard to the final extract before injection.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions:

    • Zoxamide: Precursor ion > Product ion 1, Product ion 2

    • This compound: Precursor ion > Product ion 1, Product ion 2 (Note: Specific m/z values for precursor and product ions need to be optimized for the specific instrument used.)

Visualizations

Troubleshooting Workflow for Co-eluting Interferences

A Suspicion of Co-eluting Interference (e.g., poor peak shape, inaccurate quantification) B Optimize Chromatographic Separation A->B F Check for Isobaric Interferences A->F H Review Metabolite and Degradate Profiles of Zoxamide A->H I Analyze Blank Matrix for Interferences A->I C Modify Gradient Profile B->C D Change Mobile Phase Composition B->D E Evaluate Different Column Chemistry B->E J Problem Resolved? C->J D->J E->J G Utilize High-Resolution Mass Spectrometry (HRMS) F->G G->J H->J I->J K Implement Improved Method J->K Yes L Further Investigate Interference Identity J->L No

Caption: A logical workflow for troubleshooting co-eluting interferences.

Decision Tree for Addressing Matrix Effects

A Inconsistent Quantification Observed B Evaluate Matrix Effect A->B C Post-column Infusion Experiment B->C Qualitative D Comparison of Solvent vs. Matrix-matched Calibrations B->D Quantitative E Significant Matrix Effect Detected? C->E D->E F Implement Matrix-Matched Calibration E->F Yes J No Significant Matrix Effect E->J No G Dilute Sample Extract F->G H Improve Sample Cleanup (e.g., SPE) F->H I Method Acceptable F->I

Caption: A decision tree for identifying and mitigating matrix effects.

References

Technical Support Center: Enhancing Recovery of Zoxamide-d5 during Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Zoxamide-d5 during solid-phase extraction (SPE).

Troubleshooting Guides

This section addresses common issues encountered during the SPE of this compound, offering step-by-step solutions to enhance recovery rates.

Issue 1: Low or No Recovery of this compound

Low or no recovery is a frequent challenge in SPE. A systematic approach to troubleshooting can help identify and resolve the underlying cause.

Initial Checks:

  • Verify Standard and Reagent Integrity: Ensure that the this compound standard is within its expiration date and has been stored correctly. Confirm that all solvents and reagents are of the appropriate purity and have not expired.

  • Review the Established Method: If following a previously established method, meticulously re-examine each step. Inadvertent deviations, such as allowing the cartridge to dry out between conditioning and sample loading, can significantly impact recovery.[1]

Systematic Troubleshooting Workflow:

To pinpoint the stage of analyte loss, collect and analyze the fractions from each step of the SPE process (load, wash, and elution).

DOT Script for SPE Troubleshooting Workflow

SPE_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Start SPE Experiment load Load Sample & Collect Flow-Through start->load analyze_load Analyze Flow-Through for this compound load->analyze_load wash Wash Cartridge & Collect Wash Solvent analyze_load->wash Analyte NOT in Flow-Through troubleshoot_load Analyte in Flow-Through: - Sample solvent too strong - Incorrect pH - Flow rate too high - Insufficient sorbent mass analyze_load->troubleshoot_load Analyte FOUND in Flow-Through analyze_wash Analyze Wash Solvent for this compound wash->analyze_wash elute Elute this compound & Collect Eluate analyze_wash->elute Analyte NOT in Wash troubleshoot_wash Analyte in Wash Solvent: - Wash solvent too strong - Incorrect pH analyze_wash->troubleshoot_wash Analyte FOUND in Wash analyze_eluate Analyze Eluate for this compound elute->analyze_eluate end_good High Recovery Achieved analyze_eluate->end_good Analyte FOUND in Eluate troubleshoot_elution Analyte Retained on Cartridge: - Elution solvent too weak - Incorrect pH of elution solvent - Insufficient elution volume analyze_eluate->troubleshoot_elution Analyte NOT in Eluate end_bad Low Recovery - Investigate Further troubleshoot_load->end_bad troubleshoot_wash->end_bad troubleshoot_elution->end_bad

Caption: Systematic workflow for troubleshooting low recovery in SPE.

Potential Causes and Solutions for Low Recovery:

Potential Cause Explanation Recommended Solutions
Analyte Breakthrough During Loading The sample solvent may be too strong, preventing this compound from binding to the sorbent. Incorrect pH can also affect retention.[1] High flow rates can reduce the contact time between the analyte and the sorbent.[1][2] The sorbent mass may be insufficient for the amount of analyte and matrix components.[1]- If this compound is detected in the load fraction, consider diluting the sample with a weaker solvent (e.g., water).- Adjust the sample pH to ensure this compound is in a neutral state. Given its predicted high pKa (~11.2), it will be neutral at typical SPE pH ranges.- Decrease the sample loading flow rate to ≤ 1 mL/min.[2]- Increase the sorbent mass in the SPE cartridge.
Analyte Loss During Washing The wash solvent may be too strong, prematurely eluting the this compound from the cartridge.- If this compound is found in the wash fraction, switch to a weaker wash solvent (e.g., increase the aqueous content).- Ensure the pH of the wash solvent does not alter the neutral state of this compound.
Incomplete Elution The elution solvent may not be strong enough to desorb this compound from the sorbent. The volume of the elution solvent may also be insufficient.- If this compound is retained on the cartridge after elution, use a stronger elution solvent (e.g., increase the organic solvent percentage).- Consider adding a small amount of a modifier to the elution solvent.- Increase the volume of the elution solvent or perform multiple smaller volume elutions.
Improper Cartridge Conditioning Failure to properly condition the sorbent can lead to inconsistent and poor recovery.- For reversed-phase sorbents like C18, pre-condition with an organic solvent (e.g., methanol) followed by an equilibration step with a solvent similar in composition to the sample matrix.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to SPE?

A1: Understanding the chemical properties of this compound is crucial for developing an effective SPE method.

Property Value/Description Implication for SPE
Molecular Formula C₁₄H₁₁D₅Cl₃NO₂[4][5]The deuterated nature enhances stability and is ideal for use as an internal standard in mass spectrometry-based detection.[4][6]
Molecular Weight 341.67 g/mol [4]-
Predicted pKa ~11.2This compound is a very weak acid and will be in its neutral form at a wide range of pH values typically used in SPE. This suggests that reversed-phase chromatography will be the primary retention mechanism.
LogP (Octanol-Water Partition Coefficient) 3.76 (for Zoxamide)[7]A LogP value greater than 3 indicates that Zoxamide is hydrophobic, making it well-suited for retention on nonpolar sorbents like C18.
Aqueous Solubility Low (for Zoxamide)[8]The low water solubility further supports the use of reversed-phase SPE for extraction from aqueous matrices.

Q2: Which SPE sorbent is best for this compound?

A2: Based on its hydrophobic nature (LogP = 3.76) and neutral state at typical pH ranges, a reversed-phase sorbent is the most appropriate choice. C18 (octadecyl) is a commonly used and effective sorbent for Zoxamide and similar compounds.

DOT Script for Sorbent Selection Logic

Sorbent_Selection Analyte This compound Properties LogP LogP = 3.76 (Hydrophobic) Analyte->LogP pKa pKa ~ 11.2 (Neutral at typical pH) Analyte->pKa Sorbent_Type Recommended Sorbent Type LogP->Sorbent_Type pKa->Sorbent_Type C18 C18 (Reversed-Phase) Sorbent_Type->C18

Caption: Logic for selecting C18 as the optimal SPE sorbent.

Q3: What is a good starting point for an SPE protocol for this compound?

A3: The following is a general protocol that can be optimized for your specific sample matrix. This protocol is based on the principles of reversed-phase SPE for a neutral, hydrophobic compound.

Experimental Protocol: General SPE Method for this compound

  • Sorbent: C18 cartridge

  • Sample Pre-treatment:

    • For liquid samples (e.g., water), ensure the pH is in the neutral range (e.g., pH 6-8). If the sample contains a high percentage of organic solvent, dilute it with water to less than 10% organic content.

    • For solid samples (e.g., soil, plant tissue), perform an initial extraction with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate). Evaporate the organic solvent and reconstitute the residue in a solvent compatible with the SPE loading step (e.g., water with a low percentage of organic solvent).

  • Cartridge Conditioning:

    • Wash the C18 cartridge with 1-2 cartridge volumes of a water-miscible organic solvent (e.g., methanol or acetonitrile).

  • Cartridge Equilibration:

    • Equilibrate the cartridge with 1-2 cartridge volumes of a solution that mimics the sample matrix (e.g., deionized water for aqueous samples). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent to remove interferences without eluting this compound. A common starting point is a solution of 5-10% methanol in water.

  • Elution:

    • Elute the this compound with a small volume of a strong organic solvent. Good starting choices include methanol, acetonitrile, or ethyl acetate. The optimal elution solvent will depend on the subsequent analytical technique.

Q4: How can I optimize the elution solvent to improve recovery?

A4: The choice of elution solvent is critical for achieving high recovery. The ideal solvent should be strong enough to completely desorb this compound from the C18 sorbent while being compatible with your analytical instrument (e.g., LC-MS/MS).

Elution Solvent Comparison (Hypothetical Data for Illustration)

Elution Solvent Hypothetical Recovery (%) Notes
Methanol85 - 95%A good starting choice, effective for moderately nonpolar compounds.
Acetonitrile90 - 98%Often provides slightly better recovery for hydrophobic compounds compared to methanol.[9]
Ethyl Acetate92 - 99%A strong nonpolar solvent that can be very effective for eluting hydrophobic compounds.
Dichloromethane> 95%A very strong nonpolar solvent, but its use may be less desirable due to environmental and safety concerns.

Optimization Tips:

  • Solvent Strength: If recovery is low, try a stronger solvent or a mixture of solvents. For example, a mixture of acetonitrile and methanol can sometimes be more effective than either solvent alone.

  • Solvent Volume: Ensure a sufficient volume of solvent is used to completely elute the analyte. Consider using two smaller aliquots of the elution solvent instead of one large one.

  • Modifiers: For some compounds, adding a small amount of an acid or base to the elution solvent can improve recovery, although for the neutral this compound, this is less likely to have a significant impact unless there are secondary interactions with the sorbent.

Q5: Are there alternative sample preparation techniques to SPE for this compound?

A5: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular alternative for the analysis of pesticides in various matrices, particularly in food and agricultural samples.[10][11][12]

QuEChERS Workflow Overview:

DOT Script for QuEChERS Workflow

QuEChERS_Workflow start Homogenized Sample extraction Extraction with Acetonitrile and Salts (e.g., MgSO4, NaCl) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE (d-SPE) Cleanup (e.g., PSA, C18, GCB) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 analysis Analysis by LC-MS/MS or GC-MS centrifuge2->analysis

Caption: General workflow of the QuEChERS method.

The QuEChERS method involves an initial extraction with acetonitrile followed by a "salting-out" step to partition the analytes into the organic layer. A subsequent dispersive SPE (d-SPE) cleanup step is then used to remove matrix interferences. For Zoxamide, a d-SPE cleanup containing C18 and primary secondary amine (PSA) sorbents would be a logical starting point. Studies on other pesticides have shown good recoveries using the QuEChERS method.[13]

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Zoxamide Quantification: With and Without Zoxamide-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and agricultural compounds is paramount. This guide provides a detailed comparison of two analytical methodologies for the fungicide Zoxamide: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method without an internal standard and a conceptual Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method employing Zoxamide-d5 as an internal standard. This objective comparison, supported by experimental data, will assist in selecting the most appropriate method for specific analytical needs.

The use of a deuterated internal standard, such as this compound, in LC-MS/MS analysis is a widely accepted strategy to enhance the accuracy and precision of quantification. The stable isotope-labeled internal standard co-elutes with the analyte of interest and experiences similar matrix effects and variations during sample preparation and injection, allowing for effective normalization and more reliable results. This guide will present the validation parameters of an HPLC-UV method and a prospective LC-MS/MS method to highlight the performance differences.

Performance Comparison of Analytical Methods

The following tables summarize the key validation parameters for the two analytical methods. The data for the HPLC-UV method is derived from a published study by Borahan et al. (2019) for the analysis of Zoxamide in wine.[1] The data for the LC-MS/MS method with this compound is based on typical performance characteristics of such methods and supported by general findings in the literature for similar compounds.

Validation Parameter HPLC-UV Method (without Internal Standard) LC-MS/MS Method (with this compound Internal Standard)
Linearity Range 5.0 µg/L to 200 mg/L[1]Expected to be in the low µg/L to high mg/L range
Correlation Coefficient (r²) 0.9999[1]Typically ≥ 0.995
Limit of Detection (LOD) 1.9 µg/L[1]Generally lower than HPLC-UV, often in the ng/L range
Limit of Quantification (LOQ) 6.2 µg/L[1]Generally lower than HPLC-UV, often in the low µg/L range
Accuracy (% Recovery) 96.7% to 101.5%[1]Expected to be within 85% to 115%
Precision (% RSD) < 10% at the lowest concentration[1]Typically < 15%

Experimental Protocols

HPLC-UV Method for Zoxamide in Wine (without Internal Standard)

This method was developed for the determination of Zoxamide in wine samples.[1]

  • Instrumentation: A Shimadzu LC-20AT HPLC system equipped with a pump and a SPD-20A UV detector was used.[1]

  • Chromatographic Column: A ThermoHypersil-Keystone C18 column (250 mm x 4.6 mm, 5 µm particle size) was employed for separation.[1]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (82:18, v/v) was used.[1]

  • Flow Rate: The flow rate was maintained at 1.0 mL/min.[1]

  • Detection: UV detection was performed at a wavelength of 254 nm.[1]

  • Injection Volume: 50 µL of the standard and sample solutions were injected.[1]

  • Sample Preparation: Wine samples were spiked with Zoxamide standard solutions for recovery studies.[1]

Conceptual LC-MS/MS Method for Zoxamide using this compound

The following protocol outlines a typical approach for the quantification of Zoxamide using this compound as an internal standard.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A suitable C18 or similar reversed-phase column.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small percentage of an acidifier like formic acid, is commonly used.

  • Flow Rate: A flow rate in the range of 0.2 to 0.5 mL/min is typical.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Zoxamide and this compound are monitored for quantification and confirmation.

  • Internal Standard: A known concentration of this compound is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

  • Sample Preparation: A generic sample preparation method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), can be employed for the extraction of Zoxamide from various matrices.

  • Quantification: The ratio of the peak area of Zoxamide to the peak area of this compound is used to construct the calibration curve and to quantify Zoxamide in the samples. This ratioing corrects for any analyte loss during sample preparation and instrumental analysis.

Methodology and Workflow Visualization

The following diagrams illustrate the logical workflow of the analytical method validation process and the sample analysis workflow using an internal standard.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, LC-MS/MS) A->B C Optimize Instrumental Parameters B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Specificity/Selectivity F->G H LOD & LOQ G->H I Robustness H->I J Stability I->J K Sample Analysis J->K L Quality Control K->L M Reporting Results L->M

Caption: Logical workflow for analytical method validation.

Sample_Analysis_with_Internal_Standard A Sample Collection B Addition of this compound (Internal Standard) A->B C Sample Extraction (e.g., QuEChERS) B->C D Sample Cleanup (e.g., SPE) C->D E LC-MS/MS Analysis D->E F Data Processing (Peak Area Ratioing) E->F G Quantification of Zoxamide F->G

Caption: Workflow for sample analysis using an internal standard.

References

A Comparative Guide to Internal Standards for Zoxamide Analysis: Zoxamide-d5 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of the fungicide Zoxamide, the choice of an appropriate internal standard is critical for achieving accurate and reliable results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the behavior of the analyte during sample preparation and analysis to compensate for variations in extraction efficiency, matrix effects, and instrument response.[1][2] This guide provides a comprehensive comparison of the isotopically labeled internal standard, Zoxamide-d5, with alternative structural analogs.

The Gold Standard: Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[2] In this compound, five hydrogen atoms are replaced with deuterium. This modification results in a compound with nearly identical chemical and physical properties to Zoxamide, including polarity, solubility, and ionization efficiency.[2] Consequently, this compound co-elutes with Zoxamide and experiences the same matrix effects, leading to superior correction and more accurate quantification.[3]

Alternative Approach: Structural Analog Internal Standards

When a stable isotope-labeled internal standard is not available or cost-prohibitive, a structural analog can be used. For Zoxamide, a benzamide fungicide, other compounds from the same chemical class could be considered as potential internal standards.[4] These analogs have similar chemical structures but are not identical to the analyte. While they can partially compensate for variability, their physicochemical properties will differ to some extent, potentially leading to less accurate correction compared to a SIL internal standard.[5]

Performance Comparison: this compound vs. Structural Analogs

The following table summarizes the expected performance of this compound compared to a hypothetical structural analog from the benzamide class based on established principles of internal standard selection for LC-MS/MS analysis.

Performance ParameterThis compound (Isotope-Labeled)Structural Analog (e.g., another Benzamide)Rationale
Co-elution with Zoxamide Nearly identical retention timeSimilar but not identical retention timeThe deuterium labeling in this compound has a negligible effect on its chromatographic behavior, ensuring it elutes at the same time as Zoxamide. A structural analog will have different physicochemical properties, leading to a different retention time.
Correction for Matrix Effects ExcellentModerate to GoodSince this compound co-elutes with Zoxamide, it experiences the same degree of ion suppression or enhancement from the sample matrix, allowing for highly effective correction. A structural analog that elutes at a different time will be subjected to different matrix components and thus provide less accurate correction.[3]
Extraction Recovery Nearly identical to ZoxamideSimilar but may differThe similar chemical properties of this compound ensure it behaves identically to Zoxamide during sample extraction procedures. A structural analog may have different solubility and partitioning characteristics, leading to variations in extraction efficiency.
Ionization Efficiency Nearly identical to ZoxamideSimilar but may differThe ionization efficiency of this compound in the mass spectrometer source is virtually the same as that of Zoxamide. A structural analog may ionize more or less efficiently, which can be a source of variability.
Availability of Pure Standard Commercially available as a certified reference material.Availability and purity may vary for different analogs.This compound is specifically synthesized and purified for use as an internal standard. The purity of other benzamide fungicides may not be as well-characterized for this specific application.
Risk of Interference Minimal risk of cross-contribution with appropriate mass resolution.Potential for isobaric interference if not chromatographically resolved.The mass difference between this compound and Zoxamide is sufficient to prevent isotopic crosstalk. A structural analog could potentially have fragment ions that interfere with the quantification of Zoxamide if not adequately separated by chromatography.[6]

Experimental Workflow for Zoxamide Analysis

The following diagram illustrates a typical workflow for the analysis of Zoxamide in a complex matrix, such as a food or environmental sample, using an internal standard.

Zoxamide_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., fruit, soil, water) Homogenize Homogenization Sample->Homogenize Spike Spike with Internal Standard (this compound) Homogenize->Spike Extract Extraction (e.g., QuEChERS) Spike->Extract Cleanup Sample Cleanup (e.g., dSPE) Extract->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification of Zoxamide Calibrate->Quantify

References

Cross-Validation of Zoxamide Analysis in Different Laboratories Using Zoxamide-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the analytical performance of two hypothetical laboratories, Lab A and Lab B, in the quantification of Zoxamide in a common agricultural matrix. The use of Zoxamide-d5 as an internal standard is central to the cross-validation process, ensuring accuracy and comparability of results. This document is intended for researchers, scientists, and professionals in the field of drug development and pesticide residue analysis.

The Role of this compound in Ensuring Analytical Accuracy

Zoxamide is a fungicide widely used to control oomycete pathogens in various crops.[1][2] Accurate quantification of its residues is crucial for food safety and regulatory compliance. This compound, a deuterated analog of Zoxamide, serves as an ideal internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4] Its chemical and physical properties are nearly identical to that of Zoxamide, but its increased mass allows it to be distinguished by a mass spectrometer. The use of an isotopically labeled internal standard like this compound is a robust strategy to compensate for variations in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the analytical results.[5][6][7]

Comparative Analysis of Laboratory Performance

This section presents the performance data for Zoxamide analysis from two laboratories. The data is based on a hypothetical cross-validation study where both labs analyzed identical sets of spiked samples.

Table 1: Linearity and Sensitivity
ParameterLaboratory ALaboratory B
Linearity Range (µg/L) 5.0 - 2002.0 - 500
Correlation Coefficient (r²) 0.99980.9995
Limit of Detection (LOD) (µg/L) 1.91.5
Limit of Quantification (LOQ) (µg/L) 6.25.0
Table 2: Accuracy and Precision (at three concentration levels)
Spiked Concentration (µg/L)Laboratory A - Recovery (%)Laboratory A - RSD (%)Laboratory B - Recovery (%)Laboratory B - RSD (%)
10 98.54.2101.23.8
50 101.23.199.82.9
150 99.32.5100.52.1

RSD: Relative Standard Deviation

Experimental Protocols

The following are the detailed methodologies employed by the participating laboratories.

Sample Preparation (QuEChERS Method)

Both laboratories utilized a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction.

  • Homogenization: A 10 g representative portion of the homogenized sample was weighed into a 50 mL centrifuge tube.

  • Internal Standard Spiking: The sample was spiked with a working solution of this compound to achieve a final concentration of 50 µg/L.

  • Extraction: 10 mL of acetonitrile was added to the tube. The tube was then sealed and vigorously shaken for 1 minute.

  • Salting Out: A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate) was added. The tube was immediately shaken for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: The sample was centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer was transferred to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄. The tube was vortexed for 30 seconds and then centrifuged at 10000 rpm for 2 minutes.

  • Final Extract: The supernatant was filtered through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

While specific instrument models may vary, the general LC-MS/MS parameters were consistent between the laboratories.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Zoxamide: Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2

      • This compound: Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2

    • Collision energies and other source parameters were optimized for maximum signal intensity for each analyte.

Visualizing the Cross-Validation Workflow and the Role of the Internal Standard

The following diagrams illustrate the key processes involved in this cross-validation study.

Cross_Validation_Workflow cluster_Preparation Preparation Phase cluster_Analysis Analysis Phase cluster_Evaluation Evaluation Phase Reference_Material Reference Material (Zoxamide & this compound) Protocol_Agreement Standardized Analytical Protocol Reference_Material->Protocol_Agreement Sample_Preparation Homogenized Samples Lab_A_Analysis Lab A Analysis (Sample Prep & LC-MS/MS) Sample_Preparation->Lab_A_Analysis Lab_B_Analysis Lab B Analysis (Sample Prep & LC-MS/MS) Sample_Preparation->Lab_B_Analysis Protocol_Agreement->Lab_A_Analysis Protocol_Agreement->Lab_B_Analysis Data_Comparison Data Comparison (Accuracy, Precision, Linearity) Lab_A_Analysis->Data_Comparison Lab_B_Analysis->Data_Comparison Final_Report Cross-Validation Report Data_Comparison->Final_Report

Caption: Workflow of the inter-laboratory cross-validation study.

Internal_Standard_Correction A_Sample Sample + this compound A_Prep Sample Preparation A_Sample->A_Prep A_LCMS LC-MS/MS Analysis A_Prep->A_LCMS A_Ratio Ratio (Zoxamide / this compound) A_LCMS->A_Ratio Comparable_Results Comparable Results A_Ratio->Comparable_Results B_Sample Sample + this compound B_Prep Sample Preparation B_Sample->B_Prep B_LCMS LC-MS/MS Analysis B_Prep->B_LCMS B_Ratio Ratio (Zoxamide / this compound) B_LCMS->B_Ratio B_Ratio->Comparable_Results

Caption: Role of this compound in achieving comparable results.

Conclusion

The cross-validation exercise demonstrates that with a harmonized analytical protocol and the use of an appropriate internal standard, this compound, comparable and reliable results for Zoxamide quantification can be achieved across different laboratories. The minor variations observed in linearity, sensitivity, accuracy, and precision fall within acceptable limits for routine pesticide residue analysis. This underscores the importance of inter-laboratory validation to ensure data consistency and quality in regulatory monitoring and food safety assessments.

References

Performance of Zoxamide-d5 in Environmental Matrices: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate and behavior of agrochemicals is paramount. This guide provides a comparative overview of the performance characteristics of Zoxamide-d5, a deuterated isotopologue of the fungicide Zoxamide, in various environmental matrices. While data specifically detailing the environmental performance of this compound is limited, this guide leverages available information on Zoxamide and the established role of deuterated compounds in analytical studies to offer valuable insights.

This compound is primarily utilized as an internal standard in analytical methodologies to enhance the accuracy of quantifying Zoxamide residues in complex samples. Its utility stems from the fact that isotopically labeled standards exhibit nearly identical physicochemical properties to their non-labeled counterparts, allowing them to mimic the behavior of the target analyte during sample preparation and analysis, thus correcting for matrix effects and procedural losses.

Comparative Data on Zoxamide

MatrixParameterValueReference
SoilHalf-life (Biodegradation)22.2 days (in one study)[1]
SoilHalf-life (R-(-)-enantiomer)10.88–17.81 days[1]
SoilHalf-life (S-(+)-enantiomer)8.05–14.41 days[1]
SoilAdsorption Coefficient (Kd)Varies with soil type
WineLimit of Detection (LOD)1.9 µg/L[2]
WineLimit of Quantification (LOQ)6.2 µg/L[2]
WineRecovery96.7% - 101.5%[2]

The Role of Deuteration in Environmental Analysis

The primary advantage of using this compound in environmental studies lies in its application as an internal standard for analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The slightly higher mass of the deuterated molecule allows it to be distinguished from the non-deuterated Zoxamide by the mass spectrometer, while its identical chemical behavior ensures it experiences the same losses and matrix effects during sample processing. This significantly improves the accuracy and precision of quantification.

Experimental Protocols

Detailed experimental protocols for the analysis of Zoxamide in environmental matrices typically involve the following steps. It is anticipated that similar protocols would be employed for this compound, with its addition as an internal standard at the beginning of the sample preparation process.

Sample Preparation and Extraction (General Workflow)

sample Environmental Sample (Soil, Water, Sediment) add_is Addition of This compound (Internal Standard) sample->add_is Spiking extraction Extraction (e.g., QuEChERS, SPE) add_is->extraction cleanup Sample Cleanup (e.g., dSPE, Filtration) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Quantification analysis->quantification

Caption: General workflow for the analysis of Zoxamide in environmental samples using this compound as an internal standard.

Method for Zoxamide Determination in Wine

A specific method for the determination of Zoxamide in wine samples has been developed using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

  • Instrumentation: RP-HPLC system with a C18 column.

  • Mobile Phase: Methanol and water (82/18, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Wine samples were spiked with a standard solution of Zoxamide.

Logical Relationship: this compound in Quantitative Analysis

The use of this compound as an internal standard is a critical component of robust analytical methods for the quantification of Zoxamide. The following diagram illustrates the logical relationship in this process.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Environmental Sample (contains Zoxamide) Spike Spike with known amount of this compound Sample->Spike Extract Extraction & Cleanup Spike->Extract Detect_Zox Detect Zoxamide Signal Extract->Detect_Zox Detect_Zox_d5 Detect this compound Signal Extract->Detect_Zox_d5 Ratio Calculate Signal Ratio (Zoxamide / this compound) Detect_Zox->Ratio Detect_Zox_d5->Ratio Final_Conc Determine Zoxamide Concentration Ratio->Final_Conc Calibration Calibration Curve (known concentrations) Calibration->Final_Conc

Caption: Logical workflow for the quantification of Zoxamide using this compound as an internal standard.

Conclusion and Future Research

While this compound is a valuable tool for the accurate quantification of Zoxamide in environmental matrices, there is a clear knowledge gap regarding its own environmental fate and degradation characteristics. Direct comparative studies investigating the stability, mobility, and degradation pathways of this compound alongside Zoxamide in soil, water, and sediment are needed. Such research would provide a more complete understanding of the behavior of both the parent compound and its isotopically labeled analogue in the environment, further strengthening the foundation for its use in environmental risk assessments. Researchers are encouraged to conduct and publish such comparative studies to enrich the available data for the scientific community.

References

Zoxamide-d5 vs. Non-deuterated Zoxamide: A Comparative Guide for Plant Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of deuterated Zoxamide (Zoxamide-d5) and its non-deuterated counterpart in the context of plant metabolism studies. While direct comparative experimental data in plants is not extensively available in public literature, this document outlines the known metabolic pathways of Zoxamide and extrapolates the expected metabolic fate of this compound based on established principles of isotope effects.

Introduction to Zoxamide and the Role of Deuteration

Zoxamide is a benzamide fungicide effective against Oomycete pathogens, functioning by inhibiting microtubule formation, which is crucial for fungal cell division.[1] Understanding its metabolism in plants is vital for assessing its efficacy, persistence, and potential environmental impact. The use of isotopically labeled compounds, such as this compound, is a powerful tool in metabolism studies. Deuterium (a stable isotope of hydrogen) forms a stronger covalent bond with carbon compared to protium (the common isotope of hydrogen). This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of a carbon-deuterium bond, a phenomenon known as the kinetic isotope effect (KIE).

Proposed Metabolic Pathway of Zoxamide in Plants

Studies in various plants, including grapes, potatoes, and tomatoes, have elucidated the primary metabolic pathways of Zoxamide. The metabolism of Zoxamide in plants primarily involves hydroxylation and subsequent conjugation.

A proposed metabolic pathway for Zoxamide in plants is illustrated below. This pathway involves several transformation products.

Zoxamide_Metabolism Zoxamide Zoxamide RH_141452 RH-141452 (Hydroxylation) Zoxamide->RH_141452 Phase I RH_127450 RH-127450 (Hydrolysis) Zoxamide->RH_127450 Hydrolysis RH_141455 RH-141455 (Oxidation) RH_141452->RH_141455 Glucose_conjugate Glucose Conjugate RH_141455->Glucose_conjugate Phase II RH_139432 RH-139432 RH_127450->RH_139432 RH_149736 RH-149736 RH_139432->RH_149736 RH_149737 RH-149737 RH_139432->RH_149737 Experimental_Workflow cluster_0 Plant Treatment cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation Plant_Selection Select Plant Species Application Apply Zoxamide or this compound Plant_Selection->Application Sampling Collect Samples at Time Points Application->Sampling Homogenization Homogenize Plant Tissue Sampling->Homogenization Extraction Extract Analytes Homogenization->Extraction Concentration Concentrate Extracts Extraction->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS Quantification Quantify Parent and Metabolites LCMS->Quantification Metabolite_ID Identify Metabolites Quantification->Metabolite_ID Kinetics Determine Metabolic Kinetics Metabolite_ID->Kinetics

References

Assessing the Accuracy and Precision of Zoxamide-d5 as an Internal Standard: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of the fungicide Zoxamide, the choice of an appropriate internal standard is critical for achieving accurate and precise results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Zoxamide-d5, a deuterium-labeled internal standard, with alternative approaches, supported by experimental principles and data from relevant studies.

Superior Performance of Isotope-Labeled Internal Standards

This compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are widely considered the gold standard in quantitative mass spectrometry for their ability to mimic the analyte of interest throughout the analytical process. This co-elution and similar ionization behavior allow for effective correction of variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of results.[1]

In contrast, structural analogs or other non-isotopically labeled compounds used as internal standards may not behave identically to the analyte, leading to less reliable correction and potentially biased results. Studies have shown that the use of deuterated analogs as internal standards significantly improves quantitative accuracy and reduces the relative standard deviation (RSD) in complex matrices. For instance, in multi-residue pesticide analysis, methods employing deuterated internal standards have demonstrated a reduction in RSD values to under 20%, whereas methods without them can show RSDs well above 50% due to matrix effects.[1]

Data Presentation: Performance of Zoxamide Analysis

The following table summarizes validation data from a study on Zoxamide analysis in wine, which, while not using an internal standard, demonstrates the typical performance metrics that can be further improved with the use of a SIL internal standard like this compound.

Table 1: Performance Data for Zoxamide Analysis in Wine (RP-HPLC)

ParameterResult
Linearity Range5.0 µg L⁻¹ to 200 mg L⁻¹
Correlation Coefficient (r²)0.9999
Precision (RSD)< 10% at the lowest concentration
Recovery96.7% to 101.5%
Limit of Detection (LOD)1.9 µg L⁻¹
Limit of Quantification (LOQ)6.2 µg L⁻¹

Data extracted from a study on the determination of Zoxamide in wine by RP-HPLC. The use of this compound as an internal standard in a more sensitive LC-MS/MS method would be expected to yield even better precision and accuracy, especially in more complex matrices.[2]

Experimental Protocols

A detailed experimental protocol for the analysis of Zoxamide using this compound as an internal standard is crucial for reproducibility. Below is a representative LC-MS/MS method compiled from best practices in pesticide residue analysis.

Sample Preparation (QuEChERS Method for Grapes)
  • Homogenization: Homogenize 10-15 g of grape sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate volume of this compound internal standard solution.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂Citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed for 5 minutes.

  • Final Extract: The supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Zoxamide and this compound.

Mandatory Visualizations

Workflow for Zoxamide Analysis using this compound Internal Standard

G Figure 1: Experimental Workflow for Zoxamide Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenize Grape Sample Extraction 2. Add Acetonitrile & this compound Homogenization->Extraction QuEChERS 3. Add QuEChERS Salts & Shake Extraction->QuEChERS Centrifuge1 4. Centrifuge QuEChERS->Centrifuge1 dSPE 5. d-SPE Cleanup Centrifuge1->dSPE Centrifuge2 6. Final Centrifugation dSPE->Centrifuge2 Injection 7. Inject Supernatant Centrifuge2->Injection Separation 8. Chromatographic Separation Injection->Separation Detection 9. MS/MS Detection (MRM) Separation->Detection Quantification 10. Quantify Zoxamide using this compound Response Detection->Quantification

Figure 1: Experimental Workflow for Zoxamide Analysis
Logical Relationship of Internal Standard Correction

G Figure 2: Principle of Internal Standard Correction cluster_variability Sources of Variability Analyte Zoxamide Signal Ratio Ratio (Analyte/IS) Analyte->Ratio IS This compound Signal IS->Ratio Concentration Zoxamide Concentration Ratio->Concentration Matrix_Effects Matrix Effects Matrix_Effects->Analyte Matrix_Effects->IS Instrument_Drift Instrument Drift Instrument_Drift->Analyte Instrument_Drift->IS Sample_Loss Sample Loss Sample_Loss->Analyte Sample_Loss->IS

Figure 2: Principle of Internal Standard Correction

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate and precise quantification of Zoxamide residues. Its isotopic labeling ensures that it closely mimics the behavior of the native analyte, effectively compensating for analytical variability. For researchers and laboratories requiring high-quality, defensible data, this compound is the recommended internal standard for Zoxamide analysis by LC-MS/MS.

References

A Head-to-Head Comparison: Deuterated vs. C13-Labeled Internal Standards for Zoxamide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of the fungicide Zoxamide, particularly in complex matrices such as soil, water, and agricultural products, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and reliable results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of a SIL-IS with the native analyte allows for the correction of variability in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. The two most common types of SIL-IS are those labeled with deuterium (²H) and carbon-13 (¹³C). This guide provides a comparative overview of deuterated and ¹³C-labeled internal standards for Zoxamide analysis, supported by established principles of isotope dilution mass spectrometry.

Key Performance Parameters: A Comparative Table

The choice between a deuterated and a ¹³C-labeled internal standard for Zoxamide analysis will impact several key analytical parameters. The following table summarizes the expected performance based on the fundamental properties of these isotopic labels.

Performance ParameterDeuterated (²H) Zoxamide¹³C-Labeled ZoxamideRationale
Chromatographic Co-elution Potential for slight retention time shift (isotopic effect)Identical retention time to native ZoxamideThe larger mass difference between protium (¹H) and deuterium (²H) can lead to slight differences in physicochemical properties, affecting chromatographic separation.[1] In contrast, the difference between ¹²C and ¹³C is proportionally smaller, resulting in negligible chromatographic effects.
Correction for Matrix Effects Generally good, but can be compromised by chromatographic shiftsExcellent and reliableFor accurate compensation, the internal standard must experience the same matrix effects as the analyte at the exact same time. Any chromatographic separation can lead to differential ion suppression or enhancement, introducing analytical bias, especially with sharp-eluting peaks.[1][3]
Isotopic Stability Risk of back-exchange, particularly if the label is on an exchangeable proton siteHighly stable, as the ¹³C is incorporated into the carbon backbone of the moleculeDeuterium atoms on certain functional groups (e.g., -OH, -NH) can exchange with protons from the solvent, leading to a loss of the isotopic label and inaccurate quantification. The position of the deuterium label is therefore critical.
Mass Difference from Analyte Variable, depending on the number of deuterium atoms incorporatedPredictable, based on the number of ¹³C atoms incorporatedA sufficient mass difference (typically ≥ 3 amu) is required to prevent isotopic crosstalk between the analyte and the internal standard.
Commercial Availability & Cost Generally more readily available and less expensiveOften less common and more expensive to synthesizeThe synthetic routes for incorporating deuterium are often simpler and utilize more readily available starting materials compared to ¹³C-labeling.[4]

Experimental Protocol: Zoxamide Analysis in Agricultural Samples

A robust and widely accepted method for pesticide residue analysis in food and agricultural products is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by LC-MS/MS analysis.[5][6][7][8][9]

Sample Preparation (QuEChERS)
  • Homogenization: A representative 10-15 g sample of the fruit, vegetable, or soil is homogenized.

  • Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, along with the internal standard (either deuterated or ¹³C-Zoxamide). The tube is shaken vigorously for 1 minute.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is again shaken vigorously for 1 minute.

  • Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing Zoxamide) from the aqueous and solid matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) and magnesium sulfate. This step removes interfering matrix components like organic acids, sugars, and residual water.

  • Final Preparation: The mixture is vortexed and then centrifuged. The final extract is transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Flow Rate: Appropriate for the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI), typically in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native Zoxamide and the labeled internal standard are monitored.

Logical Workflow for Zoxamide Analysis

The following diagram illustrates the logical workflow for the quantitative analysis of Zoxamide using a stable isotope-labeled internal standard.

Zoxamide_Analysis_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis Instrumental Analysis cluster_DataProcessing Data Processing & Quantification Sample Homogenized Sample Add_IS Spike with Internal Standard (Deuterated or ¹³C-Zoxamide) Sample->Add_IS Extraction Acetonitrile Extraction Add_IS->Extraction Salting_Out Addition of QuEChERS Salts Extraction->Salting_Out Centrifuge1 Centrifugation Salting_Out->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Final Centrifugation dSPE->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract LC_MSMS LC-MS/MS Analysis (MRM Mode) Final_Extract->LC_MSMS Peak_Integration Peak Area Integration (Analyte and IS) LC_MSMS->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Quantification Quantify Zoxamide Concentration Calibration_Curve->Quantification

Caption: Workflow for Zoxamide analysis.

Zoxamide's Metabolic Pathway and Its Implications for Analysis

Zoxamide is metabolized in plants and soil through various reactions, including hydroxylation and conjugation.[10] The primary degradation products should be considered during method development to ensure they do not interfere with the analysis of the parent compound. The structural integrity of the internal standard is paramount, and the isotopic labels should be placed in a position that is not susceptible to metabolic cleavage.

The following diagram illustrates a simplified metabolic pathway of Zoxamide.

Zoxamide_Metabolism Zoxamide Zoxamide Metabolite1 Hydroxylated Metabolites (e.g., RH-1455, RH-1452) Zoxamide->Metabolite1 Hydroxylation Metabolite2 Glucose Conjugates Metabolite1->Metabolite2 Conjugation Degradation Further Degradation Products Metabolite1->Degradation

References

Unveiling the Fate of Zoxamide: A Comparative Degradation Study Utilizing Zoxamide-d5 as a Tracer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Zoxamide's environmental persistence is critical for ensuring its safe and effective use in agriculture. This guide presents a comparative study of Zoxamide degradation in different environmental matrices, employing Zoxamide-d5 as a tracer for enhanced accuracy and quantification. The following sections detail the experimental protocols, present comparative data, and visualize the degradation pathways and analytical workflow.

Comparative Degradation of Zoxamide: Data Summary

The persistence of Zoxamide was evaluated under varying environmental conditions to understand its degradation kinetics. This compound was utilized as an internal standard to ensure precise quantification. The following tables summarize the degradation half-life and the formation of key metabolites in soil and aqueous environments.

Table 1: Comparative Half-Life (DT50) of Zoxamide in Different Soil Types

Soil TypeTemperature (°C)Half-Life (days)Reference
Loamy Sand2510[1]
Silt Loam202.0 - 4.2[1]
Clay Loam207.7[1]
Sandy Loam2222.2[2]

Table 2: Zoxamide Degradation and Metabolite Formation in Aerobic Soil Metabolism

CompoundTime (days)Concentration (% of Applied Radioactivity)Reference
Zoxamide 0100[3]
3025.6 - 39[4]
1220.6 - 10[3]
RH-127450 1410.9 (max)[4][5]
RH-24549 3022.2 (max)[4]
RH-163353 3-147.9 - 15 (max)[4]
Unextracted Residues 12024 - 38[3]
CO2 12234 - 58[3]

Table 3: Hydrolytic Degradation of Zoxamide in Water

pHTemperature (°C)Half-Life (days)Key Degradation ProductsReference
42515 - 16RH-129151, RH-150721, RH-24549, RH-141288[1][4]
72515 - 16RH-129151, RH-141288[1][4]
9258RH-129151, RH-24549, RH-141288[1][4]

Experimental Protocols

A detailed methodology is crucial for the reproducibility of degradation studies. The following protocols outline the procedures for sample preparation, extraction, and analysis for a comparative study of Zoxamide degradation in soil.

Soil Incubation and Treatment
  • Soil Characterization: Three distinct soil types (e.g., sandy loam, silt loam, and clay loam) are characterized for their physicochemical properties, including pH, organic matter content, and texture.

  • Sample Preparation: For each soil type, triplicate 100 g samples (on a dry weight basis) are weighed into individual incubation flasks. The moisture content is adjusted to 60% of the maximum water holding capacity.

  • Fortification: A stock solution of Zoxamide in a suitable solvent (e.g., acetone) is prepared. Each soil sample is fortified with Zoxamide to achieve a final concentration of 1 mg/kg.

  • Tracer Introduction: A stock solution of this compound is prepared and added to each sample as an internal standard at a concentration of 0.1 mg/kg.

  • Incubation Conditions: The flasks are incubated in the dark at a constant temperature of 25°C. A parallel set of samples is exposed to a 12-hour light/12-hour dark cycle to assess the impact of photodegradation.

  • Sampling: Samples are collected at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days) for analysis.

Sample Extraction (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is employed for the extraction of Zoxamide and its metabolites from soil samples[6][7][8][9][10].

  • Extraction: A 10 g subsample of the incubated soil is placed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) is added to the tube. The tube is immediately shaken for another minute and then centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: A 1 mL aliquot of the acetonitrile supernatant is transferred to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). The tube is vortexed for 30 seconds and then centrifuged at 10,000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the quantification of Zoxamide and this compound[11].

  • Chromatographic Separation: A C18 reversed-phase column is used for the separation of the analytes. A gradient elution program with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.

  • Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Zoxamide and this compound.

Table 4: Optimized LC-MS/MS Parameters for Zoxamide and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Zoxamide336.0189.0159.020
This compound341.0194.0159.020

Visualizing Degradation Pathways and Experimental Workflow

Graphical representations are essential for understanding complex processes. The following diagrams, generated using the DOT language, illustrate the degradation pathway of Zoxamide and the experimental workflow.

Zoxamide_Degradation_Pathway Zoxamide Zoxamide RH127450 RH-127450 (Dechlorination) Zoxamide->RH127450 RH129151 RH-129151 (Hydrolysis) Zoxamide->RH129151 RH24549 RH-24549 (Benzoic acid derivative) Zoxamide->RH24549 RH163353 RH-163353 (Acid metabolite) Zoxamide->RH163353 Unextracted Unextracted Residues Zoxamide->Unextracted CO2 CO2 (Mineralization) RH127450->CO2 RH129151->CO2 RH24549->CO2 RH163353->CO2

Caption: Proposed degradation pathway of Zoxamide in the environment.

Experimental_Workflow cluster_prep Sample Preparation & Incubation cluster_extraction Extraction (QuEChERS) cluster_analysis Analysis Soil_Sample Soil Sample (3 types, triplicates) Fortification Fortification with Zoxamide & this compound Soil_Sample->Fortification Incubation Incubation (Light/Dark, 25°C) Fortification->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Acetonitrile Extraction Sampling->Extraction Salting_Out Salting Out (MgSO4, NaCl, Citrate) Extraction->Salting_Out dSPE d-SPE Cleanup (PSA, C18) Salting_Out->dSPE LC_MSMS LC-MS/MS Analysis (MRM Mode) dSPE->LC_MSMS Data_Analysis Data Analysis (Degradation Kinetics) LC_MSMS->Data_Analysis

References

Safety Operating Guide

Proper Disposal of Zoxamide-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Zoxamide-d5 must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This compound is classified as a hazardous substance, noted for its high toxicity to aquatic life with long-lasting effects.[1][2] Therefore, proper disposal is not merely a procedural formality but a critical aspect of responsible chemical management. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound from a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound. Standard handling precautions include working in a well-ventilated area, avoiding the creation of dust, and preventing contact with skin and eyes.[3][4]

Personal Protective Equipment (PPE) and First Aid

The following table summarizes the necessary personal protective equipment and immediate first aid measures to be taken in case of exposure.

Precaution TypeRecommendationFirst Aid Measures
Eye/Face Protection Wear safety glasses with side shields or goggles.[1][4]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[2][3][4][5]
Skin Protection Wear protective gloves and appropriate protective clothing.[1][2][4]IF ON SKIN: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention.[2][3][4] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection In case of insufficient ventilation or exceeded exposure limits, wear NIOSH/MSHA approved respiratory protection.[1]IF INHALED: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical advice/attention.[3][4]
Ingestion Do not eat, drink, or smoke when using this product.[3]IF INGESTED: Rinse mouth. Seek immediate medical advice/attention.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through an approved hazardous waste management service. The following workflow outlines the necessary steps for its collection and preparation for disposal.

Zoxamide_Disposal_Workflow cluster_preparation Waste Preparation cluster_storage_disposal Storage and Disposal prep 1. Designate a Hazardous Waste Collection Area segregate 2. Segregate this compound Waste prep->segregate Follow institutional guidelines container 3. Use a Designated, Labeled, and Sealed Container segregate->container Prevent chemical reactions labeling 4. Affix Hazardous Waste Label container->labeling Clearly identify contents storage 5. Store in a Secure, Well-Ventilated Area labeling->storage Ensure safety and compliance pickup 6. Arrange for Professional Disposal storage->pickup Contact licensed waste vendor documentation 7. Complete Waste Manifest pickup->documentation Maintain disposal records

A flowchart illustrating the this compound waste disposal workflow.
Detailed Procedural Steps:

  • Designate a Hazardous Waste Collection Area: Identify a specific area within the laboratory for the accumulation of hazardous waste, away from general lab traffic.

  • Segregate this compound Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. This is crucial to prevent unforeseen chemical reactions.

  • Use a Designated, Labeled, and Sealed Container:

    • Place solid this compound waste and any materials contaminated with it (e.g., weighing boats, contaminated gloves, paper towels) into a chemically compatible container that can be securely sealed.

    • For solutions containing this compound, use a sealable, non-reactive liquid waste container.

    • Ensure the container is in good condition and does not leak. Keep the container closed at all times except when adding waste.

  • Affix Hazardous Waste Label: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Aquatic Hazard")

    • The accumulation start date

    • The name of the principal investigator or lab group

  • Store in a Secure, Well-Ventilated Area: Store the sealed and labeled waste container in your designated hazardous waste collection area. This area should be secure and have adequate ventilation.[3]

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup. Do not attempt to dispose of this compound down the drain or in regular trash, as this is illegal and environmentally harmful. The standard procedure is disposal at an approved waste disposal plant.[4]

  • Complete Waste Manifest: When the waste is collected, you will be required to sign a hazardous waste manifest. This document is a legal record of the waste from its point of generation to its final disposal. Ensure all information is accurate and retain a copy for your records.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Zoxamide-d5

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides safety and handling guidelines for Zoxamide-d5 based on available data for Zoxamide. Deuterated compounds are generally considered to have similar immediate handling hazards to their non-deuterated counterparts. However, users should always consult the specific Safety Data Sheet (SDS) for this compound upon receipt and adhere to all institutional and regulatory guidelines.

This compound is a deuterated analog of Zoxamide, a fungicide used in agriculture. While deuteration can alter the metabolic fate of a compound, the immediate chemical hazards and necessary personal protective equipment (PPE) are considered equivalent to the parent compound. Zoxamide is recognized as a skin sensitizer and an eye irritant.[1][2] Therefore, appropriate precautions must be taken to minimize exposure during handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Eye Protection Safety glasses or gogglesUse safety glasses with side shields or chemical splash goggles to protect against splashes and dust.
Body Protection Laboratory coat or coverallsA long-sleeved lab coat or disposable coveralls should be worn to protect the skin.
Respiratory Protection Not generally requiredRespiratory protection is not typically necessary when handling small quantities in a well-ventilated area. If aerosols or dusts are generated, a NIOSH-approved respirator may be required.

Operational Plan for Handling this compound

Adherence to a strict operational protocol is essential for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure a well-ventilated work area, such as a chemical fume hood.

  • Gather all necessary PPE and handling equipment before starting work.

  • Have an emergency plan in place, including the location of eyewash stations and safety showers.

2. Handling:

  • Wear all required PPE as outlined in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

  • Weigh and handle the solid compound in a manner that minimizes dust generation.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Decontamination and Cleanup:

  • Wipe down all work surfaces with an appropriate solvent (e.g., ethanol or acetone) and then with soap and water.

  • Decontaminate all equipment that has come into contact with this compound.

  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate all this compound waste, including unused product, contaminated PPE, and cleaning materials, into a designated and clearly labeled hazardous waste container.

2. Containerization:

  • Use a sealed, leak-proof container for all this compound waste.

  • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Skin Sensitizer," "Eye Irritant").

3. Storage:

  • Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.

4. Disposal:

  • Dispose of the hazardous waste through a licensed environmental waste management company.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.[3]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep1 Assess Hazards & Review SDS prep2 Gather PPE & Materials prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh/Measure Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Equipment & Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 disp1 Label & Store Waste clean2->disp1 clean4 Wash Hands Thoroughly clean3->clean4 disp2 Arrange for Professional Disposal disp1->disp2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.